(S)-P7C3-OMe
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEICNUMXFWNCSJ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC[C@@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-P7C3-OMe: A Technical Guide to its Discovery, Synthesis, and Neuroprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-P7C3-OMe is a member of the promising P7C3 class of aminopropyl carbazole (B46965) compounds, which have demonstrated significant neuroprotective and proneurogenic properties. Discovered through an unbiased in vivo screen, the P7C3 series of molecules, including this compound, represents a novel therapeutic avenue for a range of neurological disorders. This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis, and its mechanism of action centered on the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development in this field.
Discovery of the P7C3 Class of Compounds
The journey to identify the P7C3 class of neuroprotective agents began with a target-agnostic in vivo screen in mice. This innovative approach aimed to identify compounds that could enhance adult hippocampal neurogenesis, a process critical for learning and memory and implicated in various neurological diseases.[1][2]
The Unbiased in vivo Screen
The screen was designed to identify molecules that could either increase the proliferation of neural stem cells or enhance the survival of newborn neurons.[3] A library of 1,000 small molecules was organized into 100 pools of 10 compounds each.[1] These pools were administered to mice, and the extent of neurogenesis was quantified by measuring the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of newly divided cells in the dentate gyrus of the hippocampus.[4][5]
Several pools demonstrated a significant increase in the number of BrdU-positive cells. Subsequent deconvolution of these active pools, by testing each of the 10 compounds individually, led to the identification of eight structurally distinct proneurogenic molecules.[2] Among these, compound #3 from pool #7, accordingly named P7C3, was selected for further development due to its favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[1][2]
Further studies revealed that P7C3's proneurogenic effect was primarily due to its ability to protect newborn neurons from apoptosis, rather than stimulating neural stem cell proliferation.[4][6] This discovery of a compound with potent neuroprotective properties through an unbiased screen highlighted the potential of this approach in identifying novel therapeutics for neurodegenerative diseases.[7]
Chemical Synthesis of this compound
While the initial discovery focused on the racemic mixture of P7C3, subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs, including P7C3-OMe. It was determined that the biological activity of many P7C3 analogs resides in a single enantiomer. For P7C3-OMe, the (R)-enantiomer is reported to be the more active form. However, for the purpose of this technical guide, which focuses on this compound, a general enantioselective synthetic approach is described, which can be adapted to produce the desired (S)-enantiomer.
The enantioselective synthesis of P7C3 analogs often involves the use of a chiral starting material or a chiral catalyst to introduce the stereocenter. A common strategy for synthesizing aminopropyl carbazoles involves the reaction of a carbazole derivative with a chiral epoxide or a related three-carbon synthon.
A representative, though not explicitly detailed for this compound, enantioselective synthesis approach is as follows:
-
Step 1: Preparation of the Chiral Intermediate. A chiral starting material, such as (S)-glycidyl nosylate (B8438820), can be used to introduce the desired stereochemistry.
-
Step 2: Nucleophilic Opening of the Epoxide. The carbazole nitrogen, after deprotonation with a suitable base, acts as a nucleophile to open the epoxide ring of the chiral intermediate. This reaction establishes the C-N bond and incorporates the chiral aminopropanol (B1366323) backbone.
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Step 3: Functional Group Manipulations. Subsequent steps would involve the conversion of the nosylate group to an amine and the introduction of the methoxy-substituted phenyl group via standard chemical transformations, such as nucleophilic aromatic substitution or a Buchwald-Hartwig amination.
Mechanism of Action: Activation of NAMPT
A pivotal breakthrough in understanding the neuroprotective effects of the P7C3 class of compounds was the identification of their molecular target. Through a series of sophisticated experiments, including the use of a photo-crosslinking probe derived from a P7C3 analog, nicotinamide phosphoribosyltransferase (NAMPT) was identified as the direct binding partner.[3][4]
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[9] NAD+ is a crucial coenzyme involved in numerous cellular processes, including redox reactions, energy metabolism, and as a substrate for enzymes like sirtuins and PARPs, which play critical roles in cell survival and DNA repair.[1]
The NAMPT-NAD+ Signaling Pathway
This compound and other active P7C3 analogs enhance the enzymatic activity of NAMPT.[4] This activation leads to an increase in the intracellular levels of NAD+, particularly under conditions of cellular stress where NAD+ levels are often depleted.[6] The restoration of NAD+ pools is believed to be the central mechanism through which P7C3 compounds exert their neuroprotective effects.
Experimental Protocols
In Vivo Hippocampal Neurogenesis Assay
This assay was central to the discovery of the P7C3 class of compounds.
Protocol Outline:
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Compound Administration: this compound is administered daily for a specified period (e.g., 7 days) via oral gavage or intraperitoneal (IP) injection.
-
BrdU Labeling: To label dividing cells, mice are co-administered with BrdU (50 mg/kg, IP) daily during the treatment period.[10]
-
Tissue Processing: Following the treatment period, mice are euthanized, and their brains are collected after transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Immunohistochemistry: Brains are sectioned, and immunohistochemistry is performed using an anti-BrdU antibody to visualize the newly generated cells. Co-staining with neuronal markers (e.g., NeuN or Doublecortin) is used to confirm the neuronal phenotype of the BrdU-positive cells.
-
Quantification: The number of BrdU-positive cells in the dentate gyrus is quantified using unbiased stereological methods.
NAMPT Activity Assay
This biochemical assay is used to confirm the direct effect of this compound on the enzymatic activity of NAMPT.
Protocol Outline:
-
Reagents: Purified recombinant human NAMPT, Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP, Nicotinamide mononucleotide adenylyltransferase (NMNAT), Alcohol dehydrogenase (ADH), and Ethanol.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Purified NAMPT is pre-incubated with varying concentrations of this compound.
-
Enzymatic Reaction: The reaction is initiated by adding the substrates, NAM and PRPP.
-
Coupled Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT. Subsequently, in the presence of ethanol, ADH reduces NAD+ to NADH.
-
Measurement: The fluorescence of the generated NADH is measured at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.[11] The increase in fluorescence is directly proportional to the NAMPT activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the neuroprotective efficacy of the P7C3 class of compounds.
Table 1: In Vivo Neuroprotective Efficacy of P7C3 Analogs
| Compound | Animal Model | Dosage | Outcome | Reference |
| P7C3-A20 | Traumatic Brain Injury (Mouse) | 10 mg/kg/day | Significant reduction in contusion volume | [5] |
| (-)-P7C3-S243 | Blast-induced TBI (Mouse) | 3, 10, 30 mg/kg/day | Complete protection of spatial memory | [6][12] |
| P7C3-A20 | Parkinson's Disease (MPTP model) | 5 mg/kg/day | Protection of dopaminergic neurons | [3] |
| P7C3-A20 | Hypoxic-Ischemic Encephalopathy (Rat) | 5, 10 mg/kg | Reduced infarct volume, improved motor function | [13] |
Table 2: Effect of P7C3 Analogs on Hippocampal Neurogenesis
| Compound | Condition | Dosage | Effect on BrdU+ cells | Reference |
| P7C3 | Normal mice (ICV infusion) | - | ~100% increase | [10] |
| P7C3-A20 | Normal mice (ICV infusion) | - | ~160% increase | [10] |
| P7C3-A20 | Traumatic Brain Injury (Mouse) | 10 mg/kg | Significant increase in surviving newborn neurons | [6] |
| P7C3-A20 | Aged Rhesus Monkeys (oral) | - | Elevated survival of hippocampal BrdU+ cells | [14] |
Conclusion and Future Directions
This compound and the broader P7C3 class of compounds represent a significant advancement in the field of neuroprotective therapeutics. Their discovery through an unbiased in vivo screen and the subsequent elucidation of their mechanism of action involving the activation of the critical enzyme NAMPT provide a solid foundation for further drug development. The data presented in this technical guide underscore the potent neuroprotective and proneurogenic effects of these molecules across various models of neurological injury and disease.
Future research should focus on a number of key areas:
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Optimization of an Enantioselective Synthesis for this compound: A robust and scalable synthesis is crucial for further preclinical and clinical development.
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary.
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Exploration of Downstream Effectors: Further investigation into the downstream signaling pathways activated by the P7C3-mediated increase in NAD+ will provide deeper insights into its neuroprotective mechanisms.
-
Clinical Translation: Given the promising preclinical data, the ultimate goal is to translate these findings into effective therapies for patients suffering from neurodegenerative diseases and traumatic brain injuries.
The continued investigation of this compound and its analogs holds great promise for addressing the significant unmet medical need for effective neuroprotective treatments.
References
- 1. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of (S)-P7C3-OMe and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The aminopropyl carbazole (B46965) P7C3 class of compounds has emerged as a promising new avenue for the development of neuroprotective therapeutics. Discovered through an unbiased in vivo screen for agents that enhance adult hippocampal neurogenesis, these compounds have demonstrated remarkable efficacy in various models of neurodegenerative diseases and neuronal injury.[1][2][3] At the core of this promising class of molecules is the exploration of their structure-activity relationships (SAR), which has guided the development of more potent and drug-like analogs. This technical guide provides a comprehensive overview of the SAR studies of (S)-P7C3-OMe and related compounds, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways.
Core Structure and Mechanism of Action
The foundational structure of the P7C3 series consists of a carbazole head, an aminopropyl linker with a hydroxyl group, and a phenyl tail. SAR studies have revealed that modifications to each of these regions can significantly impact the neuroprotective activity of the compounds.
A pivotal breakthrough in understanding the mechanism of action of the P7C3 class was the discovery that they function by activating Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[1][2][4] By enhancing NAMPT activity, P7C3 and its active analogs boost intracellular NAD+ levels, which are often depleted in neurodegenerative conditions.[1][4][5] This restoration of NAD+ is crucial for cellular energy metabolism and the function of NAD+-dependent enzymes like sirtuins, which play a role in cell survival and DNA repair.[2]
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data from various SAR studies, highlighting the impact of chemical modifications on the neuroprotective and NAMPT-activating effects of P7C3 analogs.
Table 1: Modifications of the Carbazole Moiety
| Compound | Modification from P7C3 | Relative in vivo Neurogenic Activity |
| P7C3 | Dibromo-carbazole | Baseline |
| 6 | Unsubstituted carbazole | Nearly inactive |
| 9 | Monobromo-monomethyl-carbazole | Equivalent |
| P7C3-S184 | Dichloro-carbazole | Inactive |
Data synthesized from multiple sources indicating the importance of the halogen substitutions on the carbazole ring for activity.[3][6][7]
Table 2: Modifications of the Linker Region
| Compound | Modification from P7C3 | Relative in vivo Neurogenic Activity |
| P7C3 | Secondary alcohol | Baseline |
| 5 | No hydroxyl group | Reduced activity |
| 5 | Additional methylene (B1212753) between hydroxyl and carbazole | Reduced activity |
| P7C3-A20 | Fluorine substitution for hydroxyl | Improved activity |
| 15 | Tertiary alcohol | Reduced activity |
Data indicate that a secondary alcohol or a bioisosteric fluorine at this position is optimal for activity.[3][6]
Table 3: Modifications of the Phenyl/Aniline Moiety
| Compound | Modification from P7C3 | Relative in vivo Neurogenic Activity |
| P7C3 | Aniline | Baseline |
| 4 | No N-phenyl ring | Reduced activity |
| P7C3-OMe | Anisidine (methoxy-substituted aniline) | Equivalent |
| P7C3A29 | Pyrazole | Reduced activity |
| (-)-P7C3-S243 | 6-methoxypyridin-2-amine | Improved druglike properties |
Modifications to the terminal aromatic ring are generally well-tolerated, with some substitutions leading to improved properties.[1][3][8][9]
Table 4: Stereochemistry and Activity
| Compound | Enantiomer | Relative in vivo Neurogenic Activity | Relative NAMPT Activation |
| P7C3-OMe | R | Majority of activity | Less active |
| P7C3-OMe | S | Less active | More active |
| (-)-P7C3-S243 | (-) / (S) | Active enantiomer | More active |
| (+)-P7C3-S243 | (+) / (R) | Less active enantiomer | Less active |
Stereochemistry plays a critical role, with the (S) or (-) enantiomers generally showing greater activity, particularly in NAMPT activation.[1][3][8][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P7C3 analogs. The following are protocols for key experiments cited in the literature.
1. In Vivo Hippocampal Neurogenesis Assay
This assay is the foundational screen used to identify and validate the proneurogenic activity of P7C3 and its analogs.
-
Animals: Adult male C57BL/6J mice.
-
Procedure:
-
Test compounds are administered to mice, often via intraperitoneal (IP) injection or oral gavage, daily for a period of 7 days.
-
To label newly born neurons, mice are co-administered with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells.
-
After the treatment period, mice are euthanized, and brain tissue is collected.
-
Brains are sectioned and subjected to immunohistochemistry using an antibody against BrdU to identify and quantify the number of newly generated cells in the subgranular zone of the dentate gyrus.
-
The number of BrdU-positive cells is compared between vehicle-treated and compound-treated groups to determine the proneurogenic effect.[3]
-
2. Doxorubicin-Mediated Cell Toxicity Assay
This cell-based assay serves as a surrogate for neuroprotection and is used to assess the ability of P7C3 analogs to protect cells from NAD+ depletion-induced death.
-
Cell Line: U2OS cells are commonly used.
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
Cells are treated with doxorubicin (B1662922) to induce NAD+ depletion and subsequent cell death.
-
Concurrently or subsequently, cells are treated with various concentrations of the test P7C3 analog.
-
After a set incubation period (e.g., 48 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The ability of the test compound to rescue cells from doxorubicin-induced toxicity is quantified and compared to controls.[1]
-
3. In Vitro NAMPT Enzymatic Activity Assay
This assay directly measures the effect of P7C3 analogs on the enzymatic activity of NAMPT.
-
Reagents: Purified recombinant NAMPT enzyme, nicotinamide (NAM), ATP, and phosphoribosyl pyrophosphate (PRPP). The product, nicotinamide mononucleotide (NMN), is then converted to NAD+, which can be measured. A coupled enzyme system, often involving NMNAT and alcohol dehydrogenase (ADH), is used to measure NADH appearance at OD340nm.[1]
-
Procedure:
-
The NAMPT enzyme is incubated in a reaction buffer containing its substrates (NAM and PRPP) and the test compound at various concentrations.
-
The reaction is allowed to proceed for a specified time.
-
The rate of the reaction is determined by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
The reaction rate in the presence of the test compound is normalized to the rate of a control reaction without the compound to determine the fold activation of NAMPT.[1]
-
4. In Vivo Binding Competition Assay
This assay is used to determine if P7C3 analogs bind to the same target as a known photo-crosslinking probe.
-
Cell Line: H2122 cells.
-
Probe: P7C3-S326, a derivative containing a benzophenone (B1666685) for photo-crosslinking and an alkyne for CLICK chemistry.
-
Procedure:
-
H2122 cells are incubated with the P7C3-S326 probe in the presence or absence of a competing P7C3 analog.
-
The cells are exposed to UV light to induce crosslinking of the probe to its protein target.
-
Cells are lysed, and the lysates are subjected to a CLICK reaction to attach a fluorescent dye (e.g., Alexa 532) to the alkyne moiety of the probe.
-
The samples are run on an SDS-PAGE gel, and the fluorescence of the protein-probe complex is visualized and quantified.
-
A reduction in fluorescence intensity in the presence of a competing analog indicates that it binds to the same target as the probe.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound research.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the doxorubicin-mediated cell toxicity assay.
Caption: Logical relationship in P7C3 structure-activity studies.
This guide provides a foundational understanding of the structure-activity relationships governing the P7C3 class of neuroprotective compounds. The presented data and protocols offer a starting point for researchers aiming to design and evaluate novel analogs with improved therapeutic potential. Continued exploration of this chemical space holds significant promise for the development of effective treatments for a range of devastating neurological disorders.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective compound P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (S)-P7C3-OMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-P7C3-OMe is a promising aminopropyl carbazole (B46965) derivative with demonstrated neuroprotective and proneurogenic effects. As a potential therapeutic candidate for neurodegenerative diseases, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and overall drug design. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and illustrates its primary signaling pathway.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. The following tables summarize the available data for P7C3-OMe. It is critical to note that specific experimental data for the (S)-enantiomer is limited in publicly accessible literature. Much of the available information pertains to the racemic mixture or the (R)-enantiomer.
| Property | Value | Source/Notes |
| Molecular Formula | C22H20Br2N2O2 | Based on the structure of the (R)-enantiomer, which is identical for the (S)-enantiomer.[1][2] |
| Molecular Weight | 504.22 g/mol | Based on the structure of the (R)-enantiomer, which is identical for the (S)-enantiomer.[1][2] |
| Melting Point | Data not available | Specific melting point for this compound is not reported in the reviewed literature. |
| Boiling Point | Data not available | Not typically determined for solid compounds of this nature. |
| pKa | Data not available | The molecule contains basic nitrogen atoms, suggesting it will have one or more pKa values. |
| LogP | Data not available | The carbazole structure suggests a lipophilic character. |
Table 1: General Physicochemical Properties of P7C3-OMe
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 30.0 mg/mL (59.50 mM) | Data for P7C3-OMe (enantiomer not specified).[1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 33 mg/mL | Data for (R)-P7C3-OMe.[2] Another source reports 30.0 mg/mL (59.50 mM) for P7C3-OMe.[1] |
| Ethanol | 1.0 mg/mL (1.98 mM) | Data for P7C3-OMe (enantiomer not specified).[1] |
| Aqueous Buffers | Data not available | Aqueous solubility is a critical parameter for oral bioavailability and is expected to be low for this class of compounds. |
Table 2: Solubility of P7C3-OMe
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key physicochemical properties of a small molecule drug candidate like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.[3][4] For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[5][6]
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.[3][7]
-
Heating: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1-2 °C per minute, near the expected melting point.[5]
-
Observation: The temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]
Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10]
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitation: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[9]
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Calibration: A standard curve of known concentrations of this compound is used to quantify the amount in the saturated solution.
pKa Determination
The ionization constant (pKa) is essential for predicting a drug's behavior at different physiological pH values, which influences its solubility, permeability, and target binding.[11] Potentiometric titration is a common and accurate method for pKa determination.[11][12][13][14]
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary due to low aqueous solubility). The ionic strength is kept constant with a background electrolyte like KCl.[12]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.[12][14]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.[12][14]
-
Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[11][14]
LogP Determination
The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[15] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[15][16][17][18]
Methodology: RP-HPLC Method
-
Column and Mobile Phase: A reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.[18]
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R_) are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') versus the known LogP values. The capacity factor is calculated as k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.[17]
-
Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Calculation: The log k' for this compound is calculated, and its LogP value is determined by interpolation from the calibration curve.
Signaling Pathway
The P7C3 class of compounds, including this compound, exerts its neuroprotective effects by activating Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[19][20][21][22][23] This activation leads to an increase in cellular NAD+ levels, which is crucial for various cellular processes, including energy metabolism and DNA repair.
References
- 1. medkoo.com [medkoo.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Melting Point Test - CD Formulation [formulationbio.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. thinksrs.com [thinksrs.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. westlab.com [westlab.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promegaconnections.com [promegaconnections.com]
- 23. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Initial In Vivo Discovery of the P7C3 Class of Neuroprotective Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document details the initial target-agnostic, in vivo screening process that led to the discovery of P7C3, a novel aminopropyl carbazole (B46965) with potent neuroprotective properties. It covers the foundational experiments, key quantitative outcomes, and the elucidated mechanism of action.
Executive Summary
The discovery of the P7C3 class of compounds represents a significant advancement in the search for neurotherapeutics. Identified through an unbiased in vivo screen in mice, P7C3 was selected from a library of 1,000 small molecules for its ability to enhance the net magnitude of adult hippocampal neurogenesis.[1][2] Subsequent investigations revealed that its primary mechanism is not the promotion of neural proliferation, but rather the potent inhibition of apoptosis in newborn neurons.[3][4] This neuroprotective effect is mediated by the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[5][6][7] P7C3 and its more potent analogs, such as P7C3-A20, are orally bioavailable, cross the blood-brain barrier, and have demonstrated efficacy in a wide range of preclinical models of neurodegenerative diseases and injury, including Parkinson's disease, traumatic brain injury (TBI), and age-related cognitive decline.[3][8]
The Initial In Vivo Screening
The search for P7C3 was predicated on a target-agnostic approach, moving away from hypothesis-driven discovery to a phenotypic screen in living animals.[3] The primary goal was to identify compounds that could increase the number of new neurons in the adult hippocampus, a region critical for learning and memory.
Experimental Protocol: High-Throughput In Vivo Screen
-
Model: Adult male mice were used for the screen. To maintain consistently low baseline neurogenesis, animals were singly housed without environmental enrichment.[9]
-
Compound Library: A collection of 1,000 drug-like small molecules was selected for screening.[2][7]
-
Administration: For the initial screen, compounds were formulated into pools of 10 and administered via intracerebroventricular (ICV) infusion over a 7-day period.[10]
-
Proliferation Marker: During the 7-day treatment period, mice received daily injections of bromodeoxyuridine (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells, thereby labeling newborn cells.[11]
-
Screening Endpoint: The primary endpoint was an increase in the number of BrdU-positive (BrdU+) cells in the subgranular zone (SGZ) of the dentate gyrus, a key neurogenic niche in the brain.[2]
-
Hit Identification: Pooled compounds that showed a proneurogenic effect were subsequently deconvoluted, and each of the 10 compounds was tested individually to identify the active molecule. This process identified eight initial proneurogenic chemicals, from which P7C3 was selected for its favorable pharmacological properties.[2][11]
Screening Workflow Visualization
Caption: Workflow of the target-agnostic in vivo screen leading to the identification of P7C3.
Elucidating the Neuroprotective Mechanism
The initial screen confirmed P7C3's ability to increase the net number of newborn neurons. The next critical step was to determine whether this was due to increased cell proliferation or decreased cell death (apoptosis).
Experimental Protocol: BrdU Pulse-Chase Study
To distinguish between these two possibilities, a BrdU pulse-chase experiment was designed.[3]
-
Acclimation and Dosing: Mice were first administered P7C3 for a sufficient period to achieve steady-state levels in the brain.
-
Pulse: A single injection of BrdU was administered to label the population of cells proliferating at that specific time point.
-
Chase: P7C3 administration was continued for a 30-day "chase" period.
-
Time-Point Analysis: Cohorts of mice were analyzed at three key time points:
-
1 Hour Post-BrdU: To measure the immediate effect on cell proliferation.
-
5 Days Post-BrdU: A point by which approximately 40% of newborn cells typically undergo apoptosis.[10]
-
30 Days Post-BrdU: To assess the long-term survival and maturation of the labeled cohort of cells.
-
-
Endpoint: The number of BrdU+ cells in the dentate gyrus was quantified at each time point and compared between P7C3-treated and vehicle-treated groups.
Quantitative Data: Neurogenesis Pulse-Chase
The results of the pulse-chase study unequivocally demonstrated that P7C3 enhances neuron survival rather than proliferation.[3]
| Time Point Post-BrdU Injection | Observation | Conclusion |
| 1 Hour | No significant difference in the number of BrdU+ cells between P7C3 and vehicle groups. | P7C3 does not increase neural stem cell proliferation. |
| 5 Days | P7C3-treated animals showed a 25% increase in BrdU+ cells compared to the vehicle group. | P7C3 protects newborn neurons from early-stage apoptosis. |
| 30 Days | The P7C3-treated group exhibited a 500% increase in BrdU+ cells compared to the vehicle group. | P7C3 dramatically enhances the long-term survival of newborn neurons. |
Data summarized from Pieper et al.[3]
Pulse-Chase Experimental Timeline Visualization
Caption: Timeline of the BrdU pulse-chase experiment to assess P7C3's mechanism.
The P7C3 Signaling Pathway and Downstream Effects
Years after its initial discovery, the molecular target of P7C3 was identified.[5] This provided a biochemical basis for its potent neuroprotective effects.
Mechanism of Action: Activation of NAMPT
-
Target Identification: Using photocrosslinking and click chemistry, P7C3 was found to bind directly to Nicotinamide Phosphoribosyltransferase (NAMPT).[5][7]
-
Biochemical Function: NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[6][12] NAD+ is an essential coenzyme for cellular energy metabolism and a critical substrate for enzymes involved in DNA repair and cell survival.
-
Cellular Effect: By binding to and activating NAMPT, P7C3 enhances the flux of nicotinamide through the salvage pathway, thereby boosting intracellular NAD+ levels.[7] This enhancement of NAD+ biosynthesis is thought to protect neurons from apoptosis, especially under conditions of cellular stress where NAD+ levels would otherwise be depleted.[5][13]
Signaling Pathway Visualization
Caption: P7C3 activates the NAMPT-mediated NAD+ salvage pathway to promote neuron survival.
Preclinical Efficacy in Disease Models
To validate the hypothesis that P7C3's anti-apoptotic activity could be broadly neuroprotective, the compound and its optimized analogs were tested in a model of Parkinson's disease.
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
-
Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) was used to induce the selective death of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.
-
Treatment Paradigm: Critically, treatment with P7C3 analogs was initiated a full 24 hours after the final dose of the MPTP toxin.[3] This was done to ensure the observed effects were genuinely neuroprotective rather than a result of interfering with toxin uptake or metabolism.
-
Endpoint: The primary outcome was the survival of tyrosine hydroxylase-positive (TH+) dopaminergic neurons in the substantia nigra pars compacta (SNc), assessed via immunohistochemistry.[3]
Quantitative Data: Neuroprotection in Parkinson's Model
The results showed a dose-dependent rescue of dopaminergic neurons by P7C3 analogs.[3]
| Compound | Daily Dose (IP) | Outcome on TH+ Neurons in SNc |
| (-)-P7C3-S243 | 1 mg/kg | Evidence of neuroprotective efficacy. |
| (-)-P7C3-S243 | 5 mg/kg | Nearly complete rescue of TH+ neurons. |
| P7C3-A20 | 5 mg/kg | Significant preservation of TH+ neurons. |
| (+)-P7C3-S243 | 5 mg/kg | The inactive enantiomer showed no protective effect. |
Data summarized from Pieper et al.[3]
Conclusion
The discovery of P7C3 through a target-agnostic in vivo screen is a compelling example of successful phenotypic drug discovery for complex neurological disorders. The initial screen identified a lead compound with desirable pharmacological properties, and subsequent mechanistic studies pinpointed its role as an activator of the critical NAMPT-NAD+ salvage pathway. The potent anti-apoptotic and neuroprotective effects observed in the initial discovery phase have since been validated in numerous preclinical models of CNS disease and injury, establishing the P7C3 class of compounds as a promising therapeutic strategy for a range of neurodegenerative conditions.[14]
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of a proneurogenic, neuroprotective chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P7C3 - Wikipedia [en.wikipedia.org]
- 7. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of P7C3 against spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Proneurogenic and Neuroprotective Properties of P7C3 Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P7C3 series of aminopropyl carbazole (B46965) compounds represents a promising class of neuroprotective and proneurogenic agents with significant therapeutic potential for a range of neurological disorders. Discovered through an unbiased in vivo screen for enhancers of hippocampal neurogenesis, these compounds have demonstrated robust efficacy in preclinical models of neurodegenerative diseases, traumatic brain injury, and age-related cognitive decline. The primary mechanism of action for P7C3 compounds involves the allosteric activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, a critical coenzyme for cellular energy metabolism and a key substrate for sirtuins, including SIRT1, which play vital roles in promoting cell survival and mitigating apoptosis. This technical guide provides an in-depth overview of the P7C3 compounds, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.
Introduction
Neurodegenerative diseases and acute neuronal injury pose a significant and growing challenge to public health. The discovery of small molecules capable of both protecting existing neurons from damage and promoting the generation of new neurons is a paramount goal in neuropharmacology. The P7C3 class of compounds, including the lead compound P7C3 and its more potent analogs P7C3-A20 and (-)-P7C3-S243, has emerged from a target-agnostic screening approach, demonstrating remarkable neuroprotective and proneurogenic effects.[1][2] These compounds are orally bioavailable, readily cross the blood-brain barrier, and exhibit a favorable safety profile in preclinical models.[1][2][3] This whitepaper will delve into the technical details of the P7C3 compounds, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: The NAMPT-NAD+-SIRT1 Axis
The neuroprotective and proneurogenic effects of P7C3 compounds are primarily attributed to their ability to activate nicotinamide phosphoribosyltransferase (NAMPT).[4][5] NAMPT is the pivotal enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[6][7] NAD+ is an essential coenzyme in cellular redox reactions and a required substrate for several enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).
By allosterically activating NAMPT, P7C3 compounds lead to a significant increase in intracellular NAD+ levels.[7][8] This elevation of NAD+ has several beneficial downstream effects, most notably the activation of SIRT1, a NAD+-dependent deacetylase. SIRT1 plays a crucial role in promoting neuronal survival by deacetylating and activating various transcription factors and cofactors involved in stress resistance and anti-apoptotic pathways. The enhanced NAMPT activity and subsequent NAD+ production counteract the NAD+ depletion often observed in neurodegenerative conditions and after neuronal injury.[7]
Figure 1: P7C3 Signaling Pathway. Max Width: 760px.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of P7C3 and its analogs.
Table 1: In Vitro Efficacy of P7C3 Compounds
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| P7C3 | Doxorubicin-induced toxicity | U2OS | Not specified | [8] |
| P7C3-A20 | Doxorubicin-induced toxicity | U2OS | Not specified | [8] |
| P7C3 | Anti-proliferative (glioma) | U87MG | ~35 µM | [3] |
| P7C3 | Anti-proliferative (glioma) | U118MG | ~35 µM | [3] |
| P7C3 | Anti-proliferative (renal carcinoma) | 786-O | 23.83 µM | [1] |
| P7C3 | Anti-proliferative (renal carcinoma) | Caki-1 | 23.72 µM | [1] |
| P7C3-A20 | hERG channel inhibition | HEK293 | >10 µM | [8] |
| (-)-P7C3-S243 | hERG channel inhibition | HEK293 | >10 µM | [8] |
Table 2: In Vivo Efficacy of P7C3 Compounds in Neuroprotection and Neurogenesis
| Compound | Model | Species | Dose | Outcome | Reference |
| P7C3 | Hippocampal Neurogenesis | Mouse | 5 mg/kg/day (oral) | ~2-fold increase in BrdU+ cells | [4] |
| P7C3 | Age-related cognitive decline | Rat | 10 mg/kg/day (oral) | Improved performance in Morris water maze | [9] |
| P7C3-A20 | Traumatic Brain Injury (TBI) | Rat | 10 mg/kg (IP, twice daily for 7 days) | Significant reduction in contusion volume and improved sensorimotor function | [10] |
| (-)-P7C3-S243 | Parkinson's Disease (MPTP) | Mouse | 5 mg/kg/day (IP) | Nearly complete rescue of tyrosine hydroxylase positive (TH+) neurons | [4] |
| P7C3-A20 | Amyotrophic Lateral Sclerosis | Mouse | 10 mg/kg/day (IP) | Increased survival of spinal motor neurons | [8] |
| P7C3-A20 | Ischemic Stroke | Mouse | 10 mg/kg (IP) | Restored NAD+ levels and increased neurogenesis | [11] |
Table 3: Pharmacokinetic Properties of P7C3
| Parameter | Value | Route of Administration | Species | Reference |
| Oral Bioavailability | 32% | Oral | Mouse | [3] |
| Half-life (t1/2) | 6.7 hours | Intraperitoneal (IP) | Mouse | [3] |
| Blood-Brain Barrier | Readily crosses | Oral, IP | Mouse | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of P7C3 compounds.
In Vivo Neurogenesis Assay (BrdU Labeling)
This protocol is adapted from studies assessing the proneurogenic effects of P7C3 compounds.[5][12]
Objective: To quantify the rate of newborn neuron survival in the dentate gyrus of the hippocampus.
Materials:
-
P7C3 compound or vehicle
-
5-bromo-2'-deoxyuridine (BrdU) (Sigma-Aldrich)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde in PBS)
-
Cryostat or microtome
-
Primary antibodies: anti-BrdU (e.g., rat monoclonal), anti-NeuN (e.g., mouse monoclonal)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Animal Dosing: Administer P7C3 compound or vehicle to adult mice daily for the desired duration (e.g., 7 days) via oral gavage or intraperitoneal (IP) injection.
-
BrdU Administration: On specified days of the treatment period, inject mice with BrdU (e.g., 50-100 mg/kg, IP) to label dividing cells. A common regimen is a single injection followed by a chase period.
-
Tissue Collection: At the end of the experiment, deeply anesthetize the mice and perform transcardial perfusion first with ice-cold PBS to clear the blood, followed by 4% paraformaldehyde (PFA) to fix the tissue.
-
Brain Extraction and Post-fixation: Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS until it sinks.
-
Sectioning: Freeze the brain and cut 40 µm coronal sections through the hippocampus using a cryostat or freezing microtome.
-
Immunohistochemistry:
-
DNA Denaturation: To expose the BrdU epitope, incubate free-floating sections in 2N HCl for 30 minutes at 37°C, followed by neutralization in 0.1 M borate (B1201080) buffer (pH 8.5).
-
Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-BrdU and anti-NeuN) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate sections with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount sections onto slides with mounting medium.
-
-
Imaging and Quantification: Capture fluorescent images of the dentate gyrus using a confocal microscope. Quantify the number of BrdU-positive and BrdU/NeuN double-positive cells using stereological methods.
Figure 2: In Vivo Neurogenesis Assay Workflow. Max Width: 760px.
Morris Water Maze (MWM) for Cognitive Assessment
This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory.[13][14]
Objective: To evaluate the effect of P7C3 compounds on cognitive function.
Materials:
-
Circular water tank (e.g., 1.5 m diameter)
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempera paint)
-
Submersible platform
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Apparatus Setup: Fill the tank with water (20-22°C) and make it opaque. Place the escape platform in a fixed location in one of the quadrants, submerged just below the water surface. Arrange prominent visual cues around the tank.
-
Acquisition Phase (Training):
-
For several consecutive days (e.g., 5 days), conduct multiple training trials per day (e.g., 4 trials).
-
For each trial, gently place the animal into the water facing the wall at one of the four starting positions (North, South, East, West), with the sequence varied daily.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to associate the location with escape.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training trial, remove the platform from the tank.
-
Place the animal in the tank at a novel start position and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the data from the probe trial to assess spatial memory retention.
NAMPT Enzymatic Activity Assay
This in vitro assay measures the direct effect of P7C3 compounds on NAMPT activity.[8][15]
Objective: To quantify the enzymatic activity of NAMPT in the presence of P7C3 compounds.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PRPP, ATP, NMNAT, ADH, and ethanol.
-
Compound and Enzyme Addition: In a 96-well plate, add varying concentrations of the P7C3 compound or vehicle (DMSO). Then, add recombinant NAMPT to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAM to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The increase in absorbance at 340 nm corresponds to the production of NADH, which is proportional to NAMPT activity.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the P7C3 compound. Plot the V0 against the compound concentration to determine the dose-response relationship and calculate the EC50 value for NAMPT activation.
Figure 3: NAMPT Enzymatic Activity Assay Workflow. Max Width: 760px.
Conclusion
The P7C3 class of compounds holds immense promise for the development of novel therapeutics for a wide array of neurological conditions characterized by neuronal loss and cognitive impairment. Their well-defined mechanism of action, centered on the activation of the NAMPT-NAD+-SIRT1 pathway, provides a strong rationale for their neuroprotective and proneurogenic effects. The extensive preclinical data, including robust in vivo efficacy and favorable pharmacokinetic properties, underscore their potential for clinical translation. This technical guide serves as a foundational resource for researchers and drug developers, providing the necessary data and methodological insights to further explore and harness the therapeutic potential of P7C3 compounds. Continued investigation into their long-term safety and efficacy in more complex disease models will be crucial for their advancement into clinical trials.
References
- 1. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
(S)-P7C3-OMe: A Technical Guide to Blood-Brain Barrier Penetration Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (S)-P7C3-OMe molecule, a member of the aminopropyl carbazole (B46965) class of compounds, holds significant promise for the treatment of neurodegenerative diseases and brain injuries. A critical determinant of its therapeutic efficacy is its ability to traverse the blood-brain barrier (BBB) and reach its targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the BBB penetration potential of this compound and its analogs, summarizing available quantitative data, detailing relevant experimental protocols for assessing BBB permeability, and illustrating the key signaling pathway associated with its neuroprotective effects.
Introduction
The P7C3 series of compounds, including this compound, are known for their potent neuroprotective properties.[1] These compounds have been shown to enhance the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[1] By boosting NAD+ levels, P7C3 compounds can mitigate neuronal cell death in various models of neurodegeneration and injury.[2][3] The therapeutic potential of these compounds for CNS disorders is fundamentally linked to their ability to cross the BBB. This guide consolidates the current understanding of the BBB penetration of this promising class of molecules.
Quantitative Data on Blood-Brain Barrier Penetration
| Compound | Administration Route | Brain to Plasma Ratio (Kp) | Species | Reference |
| (-)-P7C3-S243 | Oral | ~1.0 | Not Specified | [2] |
| P7C3-S243 | Intraperitoneal | 0.45 - 0.52 | Rat | [4] |
Note: The near-equal partitioning of (-)-P7C3-S243 between brain and plasma (Kp ~1.0) when dosed orally suggests excellent BBB penetration.[2] The blood-to-brain ratio for P7C3-S243 determined via intraperitoneal injection further supports the ability of this class of compounds to enter the CNS.[4]
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The evaluation of a compound's ability to cross the BBB is a critical step in the development of CNS-active drugs. A variety of in vitro and in vivo methods are employed to determine BBB permeability.
In Vitro Models
3.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method used to predict the passive diffusion of a compound across the BBB.[5]
-
Principle: A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to create an artificial membrane that mimics the lipid composition of the BBB.[5] The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time, typically by LC-MS/MS.[6]
-
Protocol Outline:
-
Prepare a lipid solution (e.g., 20 mg/mL porcine polar brain lipid in dodecane).
-
Coat the filter membrane of a 96-well donor plate with 5 µL of the lipid solution.
-
Prepare the test compound in a buffer solution (e.g., PBS with 5% DMSO) at a known concentration (e.g., 10 µM) and add it to the donor wells.[6]
-
Fill the acceptor wells of a separate 96-well plate with buffer.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 16-20 hours) at room temperature.[6][7]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
-
3.1.2. Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. While primarily used to predict oral drug absorption, it can also provide insights into general permeability and the potential for active transport that may be relevant to the BBB.[8][9]
-
Principle: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[9] The test compound is added to either the apical (top) or basolateral (bottom) chamber, and its transport to the opposing chamber is measured over time.[8]
-
Protocol Outline:
-
Seed Caco-2 cells onto collagen-coated Transwell inserts in a 24-well plate format.
-
Culture the cells for 21 days, changing the media every 2-3 days, to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (e.g., at 10 µM) to the donor chamber (apical or basolateral).
-
Incubate for a specified time (e.g., 2 hours) at 37°C.[8]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated as: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
By performing the assay in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[9]
-
In Vivo Models
3.2.1. In Vivo Microdialysis
In vivo microdialysis is a powerful technique for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a living animal, providing a direct assessment of BBB penetration.[10][11]
-
Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a specific brain region of an anesthetized or freely moving animal.[12] The probe is perfused with a physiological solution (perfusate), and small molecules from the surrounding ISF diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis.[10]
-
Protocol Outline:
-
Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum or hippocampus) of the experimental animal (e.g., rat or mouse) and allow for recovery.[10]
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).[10][12]
-
After a stabilization period, administer the test compound systemically (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes).
-
Simultaneously, collect blood samples to determine the plasma concentration of the compound.
-
Analyze the concentration of the compound in the dialysate and plasma samples using a highly sensitive analytical method such as LC-MS/MS.
-
The in vivo recovery of the probe should be determined to calculate the actual unbound concentration in the brain ISF.
-
The brain-to-plasma concentration ratio (Kp,uu) can then be calculated as the ratio of the area under the curve (AUC) of the unbound concentration in the brain ISF to the AUC of the unbound concentration in plasma.
-
Signaling Pathway and Experimental Workflows
The neuroprotective effects of the P7C3 class of compounds are attributed to their ability to enhance the activity of NAMPT, leading to increased cellular NAD+ levels. This pathway is crucial for neuronal survival and function.
Caption: this compound signaling pathway enhancing neuroprotection.
The following diagram illustrates a typical experimental workflow for evaluating the BBB penetration of a novel compound like this compound.
Caption: Experimental workflow for BBB penetration assessment.
Conclusion
The available evidence strongly suggests that the P7C3 class of compounds, including this compound, possesses favorable characteristics for penetrating the blood-brain barrier. Quantitative data from close analogs demonstrate significant brain exposure after systemic administration. The established in vitro and in vivo methodologies detailed in this guide provide a robust framework for the definitive characterization of this compound's BBB permeability. Further studies employing these techniques are warranted to precisely quantify the brain uptake of this compound and to fully elucidate its potential as a therapeutic agent for a range of debilitating neurological disorders.
References
- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective efficacy of P7C3-S243 in the 6-hydroxydopamine model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
(S)-P7C3-OMe: An In-Depth Technical Guide on its Therapeutic Potential in Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Advent of the P7C3 Class of Neuroprotective Agents
The landscape of neurodegenerative disease therapeutics has been challenging, with a critical need for novel mechanisms that can halt or reverse the inexorable loss of neurons. The discovery of the aminopropyl carbazole (B46965) compound P7C3 marked a significant advancement, emerging from a target-agnostic, in vivo screen designed to identify molecules that enhance the net magnitude of adult hippocampal neurogenesis.[1][2] This screen revealed that P7C3 promotes the survival of newborn neurons in the dentate gyrus, rather than stimulating their proliferation.[1][3]
Subsequent medicinal chemistry efforts led to the development of more potent and pharmacologically optimized analogs, including P7C3-A20 and the enantiomerically pure (-)-P7C3-S243.[2] The compound (S)-P7C3-OMe is a specific stereoisomer within this class. It is important to note that structure-activity relationship studies have demonstrated that the (R)-enantiomer of P7C3-OMe retains the majority of the proneurogenic and neuroprotective activity, while the (S)-enantiomer is significantly less active.[4] Despite this, the exploration of the entire chemical space is crucial for a comprehensive understanding of the target and mechanism. This guide will delve into the core mechanism of action of the P7C3 class, its demonstrated efficacy in a wide range of preclinical neurodegeneration models, and the experimental frameworks used to validate its potential, with the understanding that the data primarily reflects the properties of the more active analogs.
Core Mechanism of Action: Activation of the NAD⁺ Salvage Pathway
The neuroprotective effects of the P7C3 compound family are rooted in their ability to enhance the activity of a critical enzyme: nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[5][6] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD⁺) from nicotinamide.[5] NAD⁺ is an essential coenzyme for cellular metabolism and energy production, and its depletion is a key pathological feature in many neurodegenerative conditions.
By allosterically modulating and enhancing the activity of NAMPT, P7C3 compounds lead to a restoration of intracellular NAD⁺ levels, particularly under conditions of cellular stress or injury that would otherwise lead to an energy crisis and cell death.[1][5] This mechanism is fundamental to the broad neuroprotective efficacy observed across diverse models of neuronal injury.[1][2]
The restoration of NAD⁺ pools has several critical downstream consequences. It supports mitochondrial function, preventing the mitochondrial membrane depolarization that is a key step in the apoptotic cascade.[7] Furthermore, NAD⁺ is a required co-substrate for sirtuins, such as SIRT1, which are protein deacetylases involved in cellular stress resistance, DNA repair, and synaptic plasticity.[7]
Preclinical Efficacy: this compound Analogs in Neurodegeneration Models
The therapeutic potential of the P7C3 class has been demonstrated across a remarkable breadth of preclinical models, suggesting a fundamental, disease-agnostic neuroprotective mechanism. The active analogs, particularly P7C3-A20 and (-)-P7C3-S243, have consistently shown robust efficacy.
| Neurodegenerative Condition | Animal Model | Compound(s) Tested | Dosage | Key Quantitative Outcomes & Findings | Citations |
| Alzheimer's Disease | TgF344-AD Rats | (-)-P7C3-S243 | 10 mg/kg/day | Protected against cognitive deficits and depressive-like behavior; blocked neurodegeneration in hippocampus and cortex without altering amyloid deposition. | [1] |
| Parkinson's Disease | MPTP Mouse Model | P7C3-A20, (-)-P7C3-S243 | 1-5 mg/kg/day | Achieved nearly complete rescue of tyrosine hydroxylase (TH+) positive cells in the substantia nigra pars compacta (SNc) at 5 mg/kg/day. | [2] |
| Parkinson's Disease | 6-OHDA Rat Model | P7C3-A20, P7C3-S243 | 10 mg/kg/day | Blocked dopaminergic neuron death in the SNc, preserved striatal dopamine (B1211576) levels, and preserved normal motor behavior, even when initiated after toxin exposure. | [8][9] |
| Amyotrophic Lateral Sclerosis (ALS) | G93A-SOD1 Mice | P7C3, P7C3-A20 | 2.5-5 mg/kg/day | P7C3-A20 provided significant protection from spinal motor neuron death at days 90, 100, 110, and 120 (p < 0.003 at all time points). | [2][10] |
| Traumatic Brain Injury (TBI) | Blast-Mediated Mouse Model | P7C3-S243, (-)-P7C3-S243 | 3-30 mg/kg/day (IP & Oral) | Blocked axonal degeneration in the hippocampus, corpus callosum, and cerebellum; preserved normal learning, memory, and motor coordination. | [11] |
| Spinal Cord Injury (SCI) | Contusion Rat Model | P7C3 | Not Specified | Increased survival of neurons and oligodendrocytes; promoted proliferation of oligodendrocyte progenitor cells, leading to improved locomotor function. | [12][13] |
Key Experimental Protocols and Workflows
The validation of P7C3's neuroprotective effects relies on a set of robust and well-characterized experimental models. The following sections detail the methodologies for key assays.
In Vivo Postnatal Hippocampal Neurogenesis Assay
This assay was foundational to the discovery of P7C3 and serves as a primary screen for the activity of new analogs.
-
Objective: To quantify the net magnitude of newly born neurons in the adult hippocampus.
-
Procedure:
-
Animal Model: Adult mice (e.g., C57BL/6).
-
Compound Administration: The test compound (e.g., (-)-P7C3-S243 at 10 mg/kg/day) is administered daily via intraperitoneal (IP) injection for a period of 7-10 days.[1]
-
Cell Labeling: A thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is co-administered (e.g., 50 mg/kg/day, IP) with the compound. BrdU is incorporated into the DNA of dividing cells.[1]
-
Tissue Processing: 24 hours after the final dose, animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested and post-fixed.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU to label the newly born cells and neuronal markers (e.g., NeuN for mature neurons, DCX for immature neurons) to confirm cell fate.
-
Quantification: The number of BrdU-positive cells in the dentate gyrus is quantified using stereological methods by a blinded observer. An increase in BrdU+ cells compared to vehicle-treated controls indicates proneurogenic or neuroprotective activity.
-
Toxin-Induced Models of Parkinson's Disease
A. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model:
-
Objective: To model the selective loss of dopaminergic neurons in the substantia nigra.
-
Procedure:
-
Toxin Administration: Mice receive multiple injections of MPTP (e.g., four injections of 20 mg/kg, IP, spaced 2 hours apart).
-
Compound Treatment: Treatment with a P7C3 analog (e.g., P7C3-A20 at 5 mg/kg/day, IP) is initiated 24 hours after the final MPTP dose to ensure the effect is genuinely neuroprotective rather than an interference with toxin metabolism.[2]
-
Endpoint Analysis: After a set period (e.g., 7-14 days), brains are processed for immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: Unbiased stereological counting of TH-positive neurons in the substantia nigra pars compacta is performed to assess neuronal survival.
-
B. 6-OHDA (6-hydroxydopamine) Model:
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine system.
-
Procedure:
-
Toxin Administration: Adult rats receive a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB).[8][9]
-
Compound Treatment: P7C3-S243 (10 mg/kg/day, IP) is administered, with protocols testing initiation both before (pretreatment) and immediately after the 6-OHDA lesion.[8][9]
-
Behavioral Testing (8-11 days post-lesion):
-
Cylinder Test: Assesses forelimb use asymmetry.
-
Amphetamine-Induced Circling: Measures rotational behavior as an index of dopamine imbalance.
-
-
Neurochemical and Histological Analysis: Brains are analyzed for striatal dopamine and metabolite levels via HPLC and for dopaminergic neuron survival in the SNc via TH staining.[8][9]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a P7C3 compound in a TBI model.
References
- 1. (−)-P7C3-S243 protects a rat model of Alzheimer’s disease from neuropsychiatric deficits and neurodegeneration without altering amyloid deposition or reactive glia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective efficacy of P7C3-S243 in the 6-hydroxydopamine model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Feature article: Neuroprotective effects of P7C3 against spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of P7C3 against spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Toxicity Assessment of (S)-P7C3-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-P7C3-OMe is a member of the aminopropyl carbazole (B46965) class of compounds, which have garnered significant interest for their potent neuroprotective and proneurogenic properties. The parent compound, P7C3, and its analogs are known to enhance the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, thereby promoting neuronal survival and regeneration. While the therapeutic potential of this class of compounds is well-documented, a comprehensive understanding of their in vitro toxicity profile is crucial for further preclinical and clinical development.
This technical guide provides a preliminary overview of the in vitro toxicity of the P7C3 class of compounds, with a focus on providing a framework for assessing this compound. Due to the limited availability of public data specifically on the in vitro toxicity of this compound, this document synthesizes findings from studies on the parent compound P7C3 and its other close analogs. The information presented herein is intended to guide researchers in designing and interpreting in vitro toxicity studies for this compound and related molecules.
Data Presentation: In Vitro Cytotoxicity of P7C3
The following table summarizes the quantitative data from a study investigating the effects of the parent compound, P7C3, on renal cell carcinoma (RCC) cell lines. It is important to note that these are cancer cell lines, and the observed effects may not be directly translatable to non-cancerous cell lines. The data indicates a dose-dependent cytotoxic and anti-proliferative effect at higher concentrations.
Table 1: Cytotoxicity of P7C3 in Human Renal Cell Carcinoma Cell Lines [1]
| Cell Line | Assay | Concentration | Observation |
| 786-O | Cell Cycle Analysis | 30 µM | Reduction of S phase (16.4% to 6.6%) and G2/M phase (29.18% to 6.12%) |
| Caki-1 | Cell Cycle Analysis | 30 µM | Data not specified, but stated to suppress proliferation |
| 786-O | Apoptosis Assay (Flow Cytometry) | 30 µM | 25.93% apoptosis, 5.6% cell death |
| Caki-1 | Apoptosis Assay (Flow Cytometry) | 30 µM | Significant increase in apoptosis |
| 786-O | Apoptosis Assay (Flow Cytometry) | 60 µM | 18.06% apoptosis, 43.89% cell death |
| Caki-1 | Apoptosis Assay (Flow Cytometry) | 60 µM | Dramatic promotion of apoptosis and death |
Note: The study suggests that high concentrations of P7C3 might trigger other mechanisms of procedural death beyond apoptosis.[1]
In contrast to the effects on cancer cells at high concentrations, other studies on P7C3 analogs like P7C3-A20 and (-)-P7C3-S243 have indicated a lack of toxicity in cultured human cell lines, with IC50 values greater than 10 μM.[2] This highlights the context-dependent nature of the cytotoxicity of this class of compounds.
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are generalized and should be optimized for the specific cell line and experimental conditions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solutions. The crystals are dissolved in a solubilizing agent, and the concentration is determined by optical density at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the reaction plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
Signaling Pathways and Experimental Workflows
Signaling Pathway Implicated in P7C3-Induced Cytotoxicity in Cancer Cells
The study on renal cell carcinoma suggests that at high concentrations, P7C3 may induce apoptosis through a pathway involving the downregulation of Ribonucleotide Reductase Subunit M2 (RRM2) and Bcl-2, and the upregulation of BAX, which in turn activates the cGAS-STING pathway.[1]
Caption: P7C3-induced apoptosis pathway in RCC cells.
General Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for the preliminary in vitro toxicity assessment of a compound like this compound.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The available in vitro data on P7C3 and its analogs suggest a favorable toxicity profile at concentrations effective for neuroprotection. However, at higher concentrations, cytotoxic effects have been observed in cancer cell lines. This underscores the importance of determining the therapeutic window for this compound in relevant non-cancerous, and particularly neuronal, cell lines.
Future in vitro toxicity studies on this compound should include:
-
A broader range of cell lines: Including primary neurons, astrocytes, and other CNS-relevant cell types, as well as cell lines from other major organs (e.g., liver, kidney) to assess off-target toxicity.
-
Genotoxicity and mutagenicity assays: To evaluate the potential for DNA damage and mutagenesis.
-
Mitochondrial toxicity assessment: Given the role of P7C3 compounds in modulating NAD+ metabolism, specific assays to assess mitochondrial function are warranted.
-
Caspase activity assays: To further elucidate the apoptotic pathways that may be involved in any observed cytotoxicity.
A thorough in vitro toxicity assessment will be critical in guiding the future development of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for (S)-P7C3-OMe Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of (S)-P7C3-OMe and its analogs in mouse models of neurological disease and injury. The P7C3 class of aminopropyl carbazole (B46965) compounds, including this compound, are known for their neuroprotective properties.[1][2] This document summarizes key quantitative data from various studies and offers standardized protocols to guide researchers in their experimental design.
Mechanism of Action
The neuroprotective effects of the P7C3 class of compounds are attributed to their ability to activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[3][4] By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, a critical coenzyme for cellular metabolism and energy production, thereby promoting neuronal survival and function.[3][4]
Signaling Pathway
The proposed signaling pathway for the P7C3 class of compounds is illustrated below.
Caption: Proposed signaling pathway of this compound and its analogs.
Quantitative Data Summary
The following tables summarize the administration protocols and observed effects of P7C3 and its analogs in various in vivo mouse models.
Table 1: Administration Protocols for P7C3 and Analogs in Mice
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| P7C3 | Amyotrophic Lateral Sclerosis (ALS) | 20 mg/kg/day | Intraperitoneal (IP) | Daily | From 40 days of age | [5] |
| P7C3 | Chronic Social Defeat Stress | 20 mg/kg/day (divided doses) | Intraperitoneal (IP) | Twice Daily | 10 days | [6] |
| P7C3-A20 | Parkinson's Disease | 1-5 mg/kg/day | Intraperitoneal (IP) | Daily | Not Specified | [1] |
| P7C3-A20 | Amyotrophic Lateral Sclerosis (ALS) | 20 mg/kg/day | Intraperitoneal (IP) | Daily | From 80 days of age | [5] |
| P7C3-A20 | Traumatic Brain Injury (TBI) | 10 mg/kg/day | Intraperitoneal (IP) | Daily | 4 weeks (starting 1 year post-TBI) | [7] |
| (-)-P7C3-S243 | Traumatic Brain Injury (TBI) | 0.3, 3, 10, 30 mg/kg/day | Intraperitoneal (IP) | Daily | 11 days | [3][8] |
| (-)-P7C3-S243 | Traumatic Brain Injury (TBI) | 3, 30 mg/kg/day | Oral | Daily | 14 days | [9] |
Table 2: Observed Effects of P7C3 and Analogs in Mice
| Compound | Mouse Model | Observed Effects | Reference |
| P7C3 | Amyotrophic Lateral Sclerosis (ALS) | Intermediate protection against motor neuron cell death. | [5] |
| P7C3 | Chronic Social Defeat Stress | Potent antidepressant-like effect and increased survival of proliferating DG cells. | [6] |
| P7C3-A20 | Parkinson's Disease | Dose-dependent protection of newly born hippocampal neurons. | [1] |
| P7C3-A20 | Amyotrophic Lateral Sclerosis (ALS) | Significant protection from spinal motor neuron cell death. | [5] |
| P7C3-A20 | Traumatic Brain Injury (TBI) | Restoration of normal BBB endothelium length, increased brain capillary pericyte density, and cessation of chronic axonal degeneration. | [7] |
| (-)-P7C3-S243 | Traumatic Brain Injury (TBI) | Dose-dependent preservation of memory and rescue of deficits in long-term potentiation. | [8] |
| (-)-P7C3-S243 | Traumatic Brain Injury (TBI) | Blocked axonal degeneration and preserved cerebellar function. | [9] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound and its analogs for in vivo mouse studies.
Protocol 1: Intraperitoneal (IP) Administration
This protocol is suitable for most neurodegenerative and injury models.
Materials:
-
This compound or analog compound
-
Vehicle (e.g., sterile saline, PBS, or a solution of DMSO and/or Tween 80 in saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Analytical balance and appropriate weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the P7C3 compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary.
-
Bring the solution to the final desired concentration with the chosen vehicle. Ensure the final concentration of any organic solvent is well-tolerated by the animals. For example, a final concentration of 5-10% DMSO is generally acceptable for IP injections.
-
Vortex or sonicate the solution until the compound is fully dissolved and the solution is clear.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Administer the calculated volume of the dosing solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Oral Gavage Administration
This protocol is an alternative to IP injection and may be preferred for long-term studies.
Materials:
-
This compound or analog compound
-
Vehicle suitable for oral administration (e.g., corn oil, sterile water with a suspending agent)
-
Flexible gavage needles (e.g., 20-22 gauge)
-
Syringes
-
Analytical balance and weighing supplies
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Weigh the required amount of the P7C3 compound.
-
Prepare a solution or a fine suspension in the chosen oral vehicle at the desired concentration.
-
Ensure the formulation is homogenous before each administration.
-
-
Animal Handling and Gavage:
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly to the predetermined depth. If resistance is met, withdraw and re-insert. Do not force the needle.
-
Administer the dosing solution/suspension.
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for in vivo studies using this compound.
Caption: General experimental workflow for in vivo mouse studies.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the specific parameters, including dosage, vehicle, and administration schedule, based on their experimental model and objectives. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Determining an Effective Dosage of (S)-P7C3-OMe in Rat Models of Traumatic Brain Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the effective dosage of (S)-P7C3-OMe and its analogs in rat models of Traumatic Brain Injury (TBI). The enclosed information, compiled from peer-reviewed studies, offers a comprehensive guide for researchers aiming to investigate the neuroprotective potential of this promising class of compounds.
Introduction to this compound and its Neuroprotective Role in TBI
The P7C3 series of aminopropyl carbazole (B46965) compounds has emerged as a significant area of interest in neuroprotective research. These molecules, including the highly active analog P7C3-A20, have demonstrated the ability to shield neurons from cell death in various models of neurodegeneration.[1][2] In the context of Traumatic Brain Injury (TBI), P7C3 compounds have been shown to preserve axonal integrity, reduce neuronal apoptosis, and improve functional outcomes.[1][3][4] The neuroprotective effects of the P7C3 family are linked to their ability to enhance the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial molecule for cellular energy and homeostasis.[1][4] Preclinical studies have shown that administration of P7C3 and its analogs following TBI can lead to significant neuroprotection, preservation of axons, increased adult neurogenesis, and improved neurological function in multiple species and TBI models.[4]
Quantitative Data Summary: Effective Dosages of P7C3 Analogs in Rodent TBI Models
The following tables summarize the effective dosages of various P7C3 analogs, administration routes, and key findings from rodent TBI studies. This data provides a crucial starting point for designing new preclinical trials.
| Compound | Animal Model | TBI Model | Dosage | Administration Route | Key Findings |
| P7C3-A20 | Rat | Modified Weight Drop | 10 mg/kg/day | Intraperitoneal | Improved neurological function, balance, and walking; enhanced learning and memory; reduced neuronal damage, apoptosis, and excessive autophagy.[3][5][6] |
| (-)-P7C3-S243 | Mouse | Blast-mediated | 3, 10, and 30 mg/kg/day | Intraperitoneal & Oral | Dose-dependently preserved memory; rescued deficits in long-term potentiation; blocked axonal degeneration.[7][8] |
| (-)-P7C3-S243 | Mouse | Blast-mediated | 0.3 mg/kg/day | Intraperitoneal | No significant protection of CA1 morphology.[4] |
| (-)-P7C3-S243 | Mouse | Blast-mediated | 3 mg/kg/day | Intraperitoneal | Lowered the abundance of chromatolytic and pyknotic neurons; preserved myelin and neuronal mitochondria.[4] |
| (-)-P7C3-S243 | Mouse | Blast-mediated | 30 mg/kg/day | Intraperitoneal | Complete preservation of CA1 morphology; preserved myelin and neuronal mitochondria.[4] |
| P7C3-A20 | Mouse | Fluid Percussion Injury | Not specified | Not specified | Reduced contusion volume and improved neuronal survival.[9] |
| P7C3 | Aged Rat | N/A | 10 mg/kg/day | Intraperitoneal | Enhanced hippocampal-dependent learning.[4] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.
Traumatic Brain Injury Model: Modified Weight Drop (Rat)
This protocol is based on the modified weight drop method to induce TBI in rats.[3][5]
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) (3 ml/kg). The head is shaved and fixed in a stereotaxic frame.
-
Surgical Procedure: A midline scalp incision is made to expose the skull. A 4 mm diameter craniotomy is performed over the right cerebral cortex, centered at 3.0 mm posterior to the bregma and 2.5 mm lateral to the midline, keeping the dura mater intact.
-
Induction of Injury: A 40g weight is dropped from a height of 20 cm onto a 3 mm diameter flat-tip impounder resting on the dura.
-
Sham Control: Sham-operated rats undergo the same surgical procedure without the weight drop.
-
Post-operative Care: After the injury, the scalp is sutured, and the animals are placed in a warm cage for recovery.
Drug Preparation and Administration
-
Formulation: P7C3-A20 is dissolved in a vehicle solution of 10% dimethyl sulfoxide (B87167) (DMSO), 40% polyethylene (B3416737) glycol 300, and 50% saline.
-
Administration: The P7C3-A20 solution or vehicle is administered via intraperitoneal injection. The first dose is typically given immediately after the TBI procedure. Subsequent doses are administered daily for the duration of the experiment.
Neurological Function Assessment
Neurological deficits are evaluated at various time points (e.g., 1, 3, 7, and 14 days) post-TBI using a neurological severity score. This scoring system assesses motor function, balance, and reflexes.
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.[4]
-
Apparatus: A circular pool (150 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase: Rats are trained for several consecutive days to find the hidden platform. Each rat undergoes multiple trials per day, starting from different quadrants of the pool. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Histological Analysis
-
Tissue Preparation: At the end of the experiment, rats are euthanized, and their brains are perfused and collected. The brains are then fixed, paraffin-embedded, and sectioned.
-
Hematoxylin and Eosin (H&E) Staining: H&E staining is performed to assess general brain morphology and identify areas of neuronal damage.[3][5]
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect and quantify apoptotic cells in the brain tissue.[3][6]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the effective dosage of this compound and its proposed signaling pathway.
Caption: Experimental workflow for determining the effective dosage of this compound in a rat TBI model.
References
- 1. P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-P7C3-OMe Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-P7C3-OMe is a proneurogenic and neuroprotective aminopropyl carbazole (B46965) compound belonging to the P7C3 series.[1][2] These compounds are under investigation for their therapeutic potential in various neurodegenerative diseases.[1][3] The P7C3 class of molecules is known to activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, thereby offering protection against neuronal cell death.[4][5][6] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture experiments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀Br₂N₂O₂ | [7] |
| Molecular Weight | 504.22 g/mol | [7] |
| Appearance | Powder | [7] |
| Purity (by HPLC) | ≥ 98% | [2][7] |
| Solubility in DMSO | 30 mg/mL (59.50 mM) | [7] |
| Solubility in Ethanol (B145695) | 1.0 mg/mL (1.98 mM) | [7] |
Stock Solution Preparation
The following protocol outlines the steps for preparing a high-concentration primary stock solution of this compound, which can then be used to make working solutions for cell culture experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for 10 mM Primary Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.04 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 5.04 mg, add 1 mL of DMSO.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.504 mg | 2.52 mg | 5.04 mg |
| 5 mM | 2.52 mg | 12.6 mg | 25.2 mg |
| 10 mM | 5.04 mg | 25.2 mg | 50.4 mg |
| 50 mM | 25.2 mg | 126 mg | 252 mg |
Note: The volumes of DMSO to be added would be 1 mL, 5 mL, and 10 mL respectively.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solutions.
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [7] |
| 4°C | 2 years | [7] | |
| In Solvent (DMSO) | -80°C | 3 months to 1 year | [5][7] |
| -20°C | 2 weeks to 1 month | [5][7] |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation.[5] Aliquoting into single-use volumes is highly recommended.
-
Light Sensitivity: While not explicitly stated for this compound, many carbazole-based compounds are light-sensitive. It is good practice to store solutions in amber vials or protected from light.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the primary stock solution in cell culture medium to the final desired concentration.
Protocol
-
Thawing: Thaw a single aliquot of the primary stock solution at room temperature.
-
Dilution: Serially dilute the primary stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Studies have shown that DMSO concentrations should ideally be kept low, for instance below 0.6%, to avoid solvent-induced cytotoxicity.[8]
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Typical Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on literature for P7C3 and its analogs, typical in vitro working concentrations range from the low micromolar to mid-micromolar range. For instance, studies with P7C3 have used concentrations from 10 µM up to 200 µM.[3][9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound solution preparation.
Simplified Signaling Pathway
The P7C3 class of compounds is known to exert its neuroprotective effects by activating NAMPT, a key enzyme in the NAD+ salvage pathway.
Caption: Simplified P7C3 signaling pathway.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3-OMe Supplier | CAS 313268-18-7 | AOBIOUS [aobious.com]
- 3. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. P7C3 | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-P7C3-OMe and Analogs in Experimental Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the neuroprotective aminopropyl carbazole (B46965) compound P7C3 and its highly active analogs, such as P7C3-A20 and (-)-P7C3-S243, in preclinical rodent models of Parkinson's Disease (PD). While direct studies on (S)-P7C3-OMe are limited in published literature, the data from its close structural analogs offer significant insights into the potential therapeutic utility of this class of compounds.
The P7C3 series of molecules are orally bioavailable, cross the blood-brain barrier, and have demonstrated significant efficacy in protecting dopaminergic neurons from toxin-induced cell death, preserving motor function, and modulating key pathological pathways.[1][2]
Mechanism of Action
The neuroprotective effects of the P7C3 class of compounds in models of Parkinson's disease are attributed to several mechanisms:
-
Activation of Nicotinamide (B372718) Adenine Dinucleotide (NAD+) Salvage Pathway: The primary mechanism identified is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, which is crucial for neuronal survival, mitochondrial integrity, and cellular metabolism.[3] This is thought to counteract the NAD+ depletion observed in neurodegenerative conditions.
-
Inhibition of GSK3β-p53-Bax Pathway: P7C3 has been shown to suppress the activation of glycogen (B147801) synthase kinase-3 beta (GSK3β) induced by neurotoxins like MPP+ and MPTP. This inhibition prevents the downstream activation of p53 and the pro-apoptotic protein Bax, thereby protecting mitochondria and preventing dopaminergic neuron death.
-
Anti-Neuroinflammatory Effects: P7C3 compounds can inhibit microglia-mediated neuroinflammation. They have been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory factors by inhibiting the nuclear factor κB (NF-κB) signaling pathway.
-
Suppression of Astrocytic Senescence: In MPTP-induced mouse models, P7C3 has been found to reduce the number of senescent astrocytes in the substantia nigra pars compacta (SNc), mitigating the senescence-associated secretory phenotype (SASP) that contributes to the inflammatory environment and neurodegeneration.
Signaling Pathway Diagrams
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-P7C3-OMe in Amyotrophic Lateral Sclerosis (ALS) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the neuroprotective compound (S)-P7C3-OMe and its analogs, such as P7C3 and P7C3A20, in preclinical studies utilizing mouse models of Amyotrophic Lateral Sclerosis (ALS). The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this class of compounds.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual death.[1][2] The G93A-SOD1 mutant mouse is a widely used and well-characterized animal model that recapitulates many features of human ALS and is instrumental in preclinical therapeutic testing.[1][3][4] The P7C3 series of aminopropyl carbazole (B46965) compounds, including this compound and its active analog P7C3A20, have demonstrated significant neuroprotective effects in various models of neurodegeneration, including ALS.[1][2][5] These compounds are orally bioavailable, can cross the blood-brain barrier, and have shown efficacy in protecting spinal cord motor neurons from cell death and preserving motor function in G93A-SOD1 mice.[1][2]
Mechanism of Action
The neuroprotective effects of the P7C3 class of compounds are attributed to their ability to activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[5][6][7] By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, which are often depleted in neurodegenerative conditions.[6][7][8] This restoration of NAD+ homeostasis is crucial for neuronal survival and function.
Caption: Proposed mechanism of this compound neuroprotection.
Data Presentation
Table 1: Efficacy of P7C3 Analogs on Motor Neuron Survival in G93A-SOD1 Mice
| Treatment Group | Age (days) | Spinal Cord Motor Neuron Count (cells/mm³) | Statistical Significance (vs. Vehicle) |
| P7C3A20 | 90 | Significantly Higher | P < 0.05 |
| 100 | Significantly Higher | P < 0.01 | |
| 110 | Significantly Higher | P < 0.01 | |
| 120 | Significantly Higher | P < 0.01 | |
| P7C3 | 100 | Higher | P = 0.048 |
| 110 | Higher | P = 0.01 | |
| 120 | No significant difference | - | |
| Dimebon | 90-120 | No significant difference | - |
| Vehicle | 90-120 | Baseline decline | - |
| Data synthesized from studies where treatment was initiated at disease onset (day 80).[1] |
Table 2: Functional Outcomes of P7C3 Treatment in G93A-SOD1 Mice
| Treatment Group | Parameter | Observation |
| P7C3 (early admin.) | Disease Progression | Delayed advancement to neurological severity score of 2.[1] |
| Motor Performance | Improved performance in accelerating rotarod task.[1] | |
| Survival | No significant increase in overall survival.[1] | |
| P7C3A20 (onset admin.) | Motor Function | Preservation of motor function in walking gait and accelerating rotarod tests.[1] |
| Early administration initiated at 40 days of age; onset administration initiated at 80 days of age.[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in G93A-SOD1 Mice
This protocol outlines a typical study to assess the neuroprotective effects of this compound or its analogs in the G93A-SOD1 mouse model of ALS.
1. Animal Model:
-
Strain: Hemizygous transgenic mice expressing the G93A mutant human SOD1 gene (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J).[1]
-
Genotyping: Confirm transgene presence via PCR analysis of tail biopsies.[3]
-
Group Allocation: Distribute mice into treatment and vehicle control groups, ensuring sibling matching to control for transgene copy number.[1]
2. Compound Preparation and Administration:
-
Compound: this compound or a relevant analog (e.g., P7C3, P7C3A20).
-
Vehicle: Prepare a suitable vehicle for intraperitoneal (IP) injection (e.g., a solution of 10% DMSO, 40% polyethylene (B3416737) glycol 400, and 50% saline).
-
Dosage: A typical dose is 20 mg/kg body weight.[1]
-
Administration: Administer the compound or vehicle daily via IP injection.[1]
-
Treatment Paradigms:
Caption: Workflow for in vivo evaluation of this compound in ALS mice.
3. Behavioral and Functional Assessments:
-
Accelerating Rotarod Test:
-
Acclimate mice to the rotarod apparatus.
-
Test mice at regular intervals (e.g., weekly) starting from a baseline before treatment initiation.
-
Record the latency to fall from a rod accelerating from a set starting speed to a maximum speed over a defined period.
-
-
Gait Analysis:
-
Use a system like the DigiGait™ Imaging System to analyze walking patterns.
-
Record and quantify various gait parameters (e.g., stride length, paw placement) to assess motor coordination.
-
-
Clinical Scoring:
-
Monitor disease onset and progression by observing clinical signs such as tremors, hindlimb weakness, and paralysis.
-
Use a neurological severity scoring system to quantify disease progression.[1]
-
Record body weight regularly, as weight loss is a key indicator of disease progression.
-
4. Histological Analysis:
-
Tissue Collection: At predetermined time points (e.g., days 90, 100, 110, 120), euthanize a subset of mice from each group and perfuse them with 4% paraformaldehyde.[1][3]
-
Spinal Cord Processing: Dissect the lumbar spinal cord, post-fix, and cryoprotect the tissue.
-
Immunohistochemistry:
-
Section the spinal cord on a cryostat.
-
Perform immunohistochemical staining for choline (B1196258) acetyltransferase (ChAT), a marker for motor neurons.[1]
-
-
Quantification:
5. Survival Analysis:
-
Monitor a cohort of mice until the disease end-stage, defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.
-
Record the age at end-stage for each mouse and use this data to generate Kaplan-Meier survival curves.
Concluding Remarks
The P7C3 class of compounds, including this compound and P7C3A20, represents a promising therapeutic avenue for ALS.[1][9] The protocols and data presented here provide a framework for further investigation into their efficacy and mechanism of action. Rigorous experimental design, including appropriate controls, blinded analysis, and standardized behavioral assessments, is critical for obtaining reliable and reproducible results in preclinical ALS studies.
References
- 1. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feature article: Neuroprotective effects of P7C3 against spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-P7C3-OMe is a member of the P7C3 series of aminopropyl carbazole (B46965) compounds, which have demonstrated significant neuroprotective and pro-neurogenic properties. These compounds, including the parent molecule P7C3 and its more potent analogs like P7C3-A20 and (-)-P7C3-S243, have shown efficacy in various preclinical models of neurodegenerative diseases and age-related cognitive decline.[1][2] The primary mechanism of action for the P7C3 class involves the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[3][4] By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, a critical molecule for neuronal survival and function.[3][4]
This document provides detailed application notes and protocols for the preclinical assessment of this compound in studies of age-related cognitive decline. While specific data for this compound is emerging, the protocols are based on established methodologies for the P7C3 class of compounds.
Mechanism of Action Signaling Pathway
The neuroprotective effects of the P7C3 class of compounds are primarily mediated through the enhancement of the NAD+ salvage pathway.
Caption: Signaling pathway of this compound in neuroprotection.
Data Presentation: Summary of Preclinical Efficacy of P7C3 Analogs
The following tables summarize quantitative data from studies on P7C3 analogs in models relevant to age-related cognitive decline. These data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Behavioral Outcomes in Aged Rodents Treated with P7C3 Compounds
| Compound | Animal Model | Age | Treatment Dose & Duration | Behavioral Test | Key Findings | Reference |
| P7C3 | Fischer 344 Rats | 18 months | 10 mg/kg/day, i.p., 2 months | Morris Water Maze | Significantly improved spatial memory | [5] |
| (-)-P7C3-S243 | TgF344-AD Rats | 6 months at start | Daily for 9 & 18 months | Morris Water Maze | Protected against cognitive deficits | [6][7][8] |
| P7C3-A20 | Mice (TBI model) | 2 months at TBI, treated at 1 year post-TBI | 10 mg/kg/day, i.p., 4 weeks | Morris Water Maze | Restored cognitive function | [9][10] |
Table 2: Neuroprotective and Biochemical Outcomes
| Compound | Animal Model | Treatment Dose & Duration | Biochemical Assay | Key Findings | Reference |
| P7C3-A20 | Ischemic Stroke Rats | 10 mg/kg, i.p. | NAD+ levels in cortex | Restored NAD+ to sham levels | [10] |
| P7C3 | npas3-/- Mice | Prolonged administration | Cleaved Caspase-3 | Normalized levels of apoptosis | [5] |
| (-)-P7C3-S243 | TBI Mice | 3, 10, 30 mg/kg/day, i.p., 11 days | Axonal Degeneration (Silver Staining) | Blocked axonal degeneration | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a mouse model of age-related cognitive decline.
Experimental Workflow
Caption: Experimental workflow for assessing this compound.
Protocol 1: this compound Administration in Aged Mice
1. Animals:
-
Use aged male C57BL/6 mice (e.g., 18-24 months old).
-
House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.
2. Compound Preparation:
-
Dissolve this compound in a vehicle solution suitable for in vivo administration (e.g., a mixture of DMSO, Kolliphor, and 5% dextrose in water). The final concentration of DMSO should be kept low (e.g., <5%).
3. Treatment Groups:
-
Randomly assign mice to the following groups (n=10-15 per group):
-
Vehicle Control: Administer the vehicle solution.
-
This compound Treatment: Administer this compound at a predetermined dose (e.g., 10 mg/kg body weight).
-
4. Administration:
-
Administer the treatment daily via intraperitoneal (i.p.) injection or oral gavage for a specified duration (e.g., 4-8 weeks). The route and duration should be consistent across all animals.
Protocol 2: Morris Water Maze (MWM) Test
The MWM test assesses hippocampal-dependent spatial learning and memory.[7][12][13]
1. Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Water temperature should be maintained at 22-24°C.[14]
-
A hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.
-
The pool should be located in a room with various distal visual cues.
2. Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Protocol 3: Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory.[15][16][17][18][19]
1. Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys) and one novel object. The objects should be heavy enough that the mice cannot displace them.
2. Procedure:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty arena for 10 minutes.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Allow each mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Test (Day 2, after a retention interval of e.g., 1 or 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow each mouse to explore the objects for 10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Protocol 4: Measurement of Brain NAD+ Levels
1. Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and rapidly dissect the hippocampus and/or cortex.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
For analysis, homogenize the frozen tissue in an appropriate extraction buffer.
2. NAD+ Assay:
-
Use a commercially available NAD+/NADH assay kit (e.g., bioluminescent or colorimetric) according to the manufacturer's instructions.[20][21]
-
Alternatively, use LC-MS/MS for more precise quantification.[22][23]
-
Normalize NAD+ levels to the total protein concentration of the tissue homogenate.
Protocol 5: Immunohistochemistry for Cleaved Caspase-3
This protocol assesses the level of apoptosis in the brain.[24][25][26][27][28]
1. Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
2. Staining Procedure:
-
Wash the free-floating sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C.
-
Wash the sections in PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3. Imaging and Analysis:
-
Capture images of the hippocampus (e.g., the dentate gyrus) using a confocal or fluorescence microscope.
-
Quantify the number of cleaved caspase-3-positive cells in a defined region of interest.
-
Normalize the cell counts to the area of the region analyzed.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3 - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-P7C3-S243 Protects a Rat Model of Alzheimer's Disease From Neuropsychiatric Deficits and Neurodegeneration Without Altering Amyloid Deposition or Reactive Glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 13. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 14. geriatri.dergisi.org [geriatri.dergisi.org]
- 15. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 16. mmpc.org [mmpc.org]
- 17. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 18. Novel Object Recognition Test [protocols.io]
- 19. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 20. pnas.org [pnas.org]
- 21. diva-portal.org [diva-portal.org]
- 22. Measuring NAD(+) levels in mouse blood and tissue samples via a surrogate matrix approach using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 27. jneurosci.org [jneurosci.org]
- 28. Detection of Active Caspase-3 in Mouse Models of Stroke and Alzheimer's Disease with a Novel Dual Positron Emission Tomography/Fluorescent Tracer [68Ga]Ga-TC3-OGDOTA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-P7C3-OMe in Preclinical Spinal cord Injury Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-P7C3-OMe is a member of the aminopropyl carbazole (B46965) class of neuroprotective compounds. These compounds, including the parent molecule P7C3 and its more potent analog P7C3-A20, have demonstrated significant therapeutic potential in various models of neurological injury and disease. The primary mechanism of action is believed to be the enhancement of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway.[1] In the context of spinal cord injury (SCI), preclinical studies have shown that P7C3 compounds can promote functional recovery and tissue preservation.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its analogs in rat models of SCI. The information is compiled from peer-reviewed research to aid in the design and execution of preclinical studies.
Mechanism of Action: NAD+ Salvage Pathway
P7C3 compounds are thought to exert their neuroprotective effects by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Following SCI, cellular NAD+ levels are depleted, leading to energy failure and cell death. By enhancing NAMPT activity, P7C3 compounds help to restore NAD+ levels, which in turn supports neuronal and oligodendrocyte survival and promotes the proliferation of oligodendrocyte progenitor cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the effects of P7C3 in a rat model of SCI.
Table 1: Locomotor Recovery assessed by Basso, Beattie, Bresnahan (BBB) Score
| Time Post-SCI | Control Group (Mean BBB Score ± SD) | P7C3-Treated Group (Mean BBB Score ± SD) | p-value |
| 3 Weeks | ~8.5 ± 1.0 | ~10.5 ± 1.2 | < 0.05 |
| 4 Weeks | ~9.0 ± 1.1 | ~11.5 ± 1.3 | < 0.05 |
| 5 Weeks | ~9.2 ± 1.2 | ~12.0 ± 1.4 | < 0.05 |
| 6 Weeks | ~9.5 ± 1.3 | ~12.5 ± 1.5 | < 0.05 |
| Data adapted from Duan et al., 2019.[1] |
Table 2: Histological Analysis of Cellular Populations
| Cell Type & Parameter | Time Post-SCI | Control Group (Mean ± SD) | P7C3-Treated Group (Mean ± SD) | p-value |
| Neurons (NeuN+) | 1 Week | 243.68 ± 12.52 | 311.78 ± 14.71 | < 0.05 |
| 2 Weeks | ~220 | ~277.58 ± 21.54 | < 0.05 | |
| Oligodendrocytes (CNP+) | 1 Week | 105.82 ± 4.71 | 141.13 ± 6.46 | < 0.01 |
| 2 Weeks | 100.00 ± 7.10 | 130.17 ± 9.13 | < 0.05 | |
| Apoptotic Oligodendrocytes (%) | 1 Week | 49.80% ± 2.63% | 22.67% ± 2.12% | < 0.01 |
| 2 Weeks | 46.97% ± 2.49% | 21.43% ± 1.50% | < 0.01 | |
| Microglia/Macrophages (Iba1+) | 1 Week | 470.90 ± 31.98 | 373.30 ± 21.52 | < 0.05 |
| Proliferating Microglia/Macrophages | 1 Week | 63.51 ± 9.54 | 36.73 ± 3.58 | < 0.05 |
| Data adapted from Duan et al., 2019. |
Experimental Protocols
Animal Model and Spinal Cord Injury Procedure
-
Animals: Adult female Sprague-Dawley rats (220-250 g) are commonly used.
-
Anesthesia: Anesthetize the rat with an intraperitoneal injection of pentobarbital (B6593769) (50 mg/kg).
-
Surgical Preparation: Shave and sterilize the surgical area over the thoracic spine.
-
Laminectomy: Make a dorsal midline incision and expose the vertebral column. Perform a laminectomy at the T10 level to expose the spinal cord.
-
Contusion Injury: Use a standardized impactor device (e.g., NYU Impactor) to induce a moderate contusion injury. A 10g rod dropped from a height of 12.5 mm is a common parameter.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide post-operative care including manual bladder expression twice daily, administration of antibiotics, and ensuring access to food and water.
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle, such as Dimethyl sulfoxide (B87167) (DMSO).
-
Dosage: A dose of 20 mg/kg has been shown to be effective.
-
Administration: Administer the compound or vehicle via intraperitoneal (IP) injection.
-
Schedule: Begin treatment immediately after SCI and continue once daily for the desired duration (e.g., 7 or 14 days).
Behavioral Assessment: Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale
-
Objective: To assess hindlimb locomotor recovery. The scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).[4][5][6]
-
Procedure:
-
Place the rat in an open field (a circular enclosure with a non-slip floor).
-
Observe the rat's spontaneous movement for 4-5 minutes.
-
Two blinded observers should independently score the locomotor performance based on the BBB scale.
-
The scale evaluates joint movement, weight support, stepping ability, coordination, and paw placement.[5]
-
-
Scoring Stages:
-
Schedule: Perform baseline testing before surgery and then weekly post-SCI.
Histological and Molecular Analysis
-
Tissue Preparation:
-
At the study endpoint, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord segment centered at the injury epicenter.
-
Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution.
-
Section the spinal cord tissue on a cryostat.
-
-
Immunohistochemistry (IHC):
-
Blocking: Block non-specific antibody binding using a solution containing normal serum and a detergent like Triton X-100.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies targeting specific cell types.
-
Neurons: anti-NeuN
-
Oligodendrocytes: anti-CNPase
-
Oligodendrocyte Progenitor Cells: anti-O4
-
Microglia/Macrophages: anti-Iba1
-
Cell Proliferation: anti-BrdU (requires pre-treatment with BrdU injections)
-
Apoptosis: anti-activated caspase-3
-
-
Secondary Antibody Incubation: Wash the sections and incubate with fluorescently-labeled secondary antibodies.
-
Imaging: Mount the sections and visualize using a fluorescence microscope.
-
Quantification: Count the number of positive cells in defined regions around the lesion epicenter.
-
-
NAD+ Level Quantification:
-
Homogenize fresh spinal cord tissue samples.
-
Use a commercially available NAD+/NADH Assay Kit to quantify the levels of NAD+ according to the manufacturer's instructions.
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Feature article: Neuroprotective effects of P7C3 against spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Immunohistochemistry on Mouse Spine - IHC WORLD [ihcworld.com]
- 3. Neuroprotective effects of P7C3 against spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pages.jh.edu [pages.jh.edu]
- 6. stat.ubc.ca [stat.ubc.ca]
Application Notes and Protocols for (S)-P7C3-OMe in Hypoxic-Ischemic Encephalopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxic-ischemic encephalopathy (HIE) is a significant cause of neonatal brain injury, leading to devastating long-term neurological impairments. The pathophysiology of HIE involves a complex cascade of events including energy failure, excitotoxicity, inflammation, and apoptosis, presenting a critical need for effective neuroprotective therapies. The aminopropyl carbazole (B46965) compound (S)-P7C3-OMe has emerged as a promising candidate for neuroprotection due to its pro-neurogenic properties. This compound is the (S)-enantiomer of P7C3-OMe and is a hydroxylated analog of P7C3-A20, a well-studied neuroprotective agent.[1][2]
The P7C3 class of compounds exerts its neuroprotective effects by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[3][4][5][6][7] This activation boosts intracellular NAD+ levels, a critical coenzyme for cellular energy metabolism and a substrate for enzymes involved in cell survival and DNA repair, thereby protecting neurons from cell death in various models of neurodegeneration and injury.[3][4][5][7]
These application notes provide a comprehensive overview of the proposed use of this compound in HIE research, including its mechanism of action, detailed experimental protocols for both in vitro and in vivo studies, and a summary of relevant quantitative data from closely related P7C3 analogs.
Disclaimer: The following protocols and data are largely extrapolated from studies on the broader P7C3 class of compounds, particularly P7C3 and P7C3-A20, due to the limited availability of published research on this compound specifically in HIE models. These guidelines should serve as a starting point for research, and optimization of dosages, timing, and outcome measures for this compound is highly recommended.
Mechanism of Action: The NAMPT-NAD+ Salvage Pathway
The proposed neuroprotective mechanism of this compound in HIE is centered on the potentiation of the NAMPT-mediated NAD+ salvage pathway. Following a hypoxic-ischemic insult, neuronal cells experience significant energy depletion and oxidative stress, leading to a decline in intracellular NAD+ levels. This depletion exacerbates neuronal damage and promotes apoptotic cell death. This compound is hypothesized to bind to and enhance the activity of NAMPT, thereby increasing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[6] The subsequent rise in NAD+ levels helps to restore mitochondrial function, mitigate oxidative stress, and inhibit apoptotic pathways, ultimately promoting neuronal survival and functional recovery.
Caption: Proposed mechanism of this compound neuroprotection in HIE.
Data Presentation: Efficacy of P7C3 Analogs in Neuroprotection Studies
The following tables summarize quantitative data from studies on P7C3 and its analog P7C3-A20 in various models of neuronal injury. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of P7C3 Analogs in Models of Neurological Injury
| Compound | Model | Species | Dose | Route | Outcome Measure | Result |
| P7C3-A20 | Parkinson's Disease (MPTP) | Mouse | 5 mg/kg/day | i.p. | Dopaminergic Neuron Survival | ~100% increase in neuron survival at the lowest dose tested. |
| P7C3 | Parkinson's Disease (MPTP) | Mouse | 10 mg/kg/day | i.p. | Dopaminergic Neuron Survival | Significant protection of dopaminergic neurons. |
| P7C3-A20 | Ischemic Stroke (MCAO) | Rat | Not specified | i.p. | Infarct Volume | Significantly reduced cerebral infarction. |
| P7C3-A20 | Ischemic Stroke (MCAO) | Mouse | Not specified | i.p. | Brain NAD+ Levels | Elevated brain NAD+ levels in both normal and MCAO mice. |
Data extrapolated from studies on P7C3 and P7C3-A20.[8][9]
Table 2: In Vitro Efficacy of P7C3 Analogs in Neuronal Injury Models
| Compound | Model | Cell Type | Concentration | Outcome Measure | Result |
| P7C3-A20 | Oxygen-Glucose Deprivation (OGD) | Primary Neurons | Not specified | Cell Viability | Confirmed neuroprotective effect. |
| P7C3-A20 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Primary Neurons | Not specified | Cell Viability | Confirmed neuroprotective effect. |
| P7C3-A20 | Doxorubicin-induced NAD+ depletion | Cultured Cells | Varies | Intracellular NAD+ | Led to a rebound in intracellular NAD+ levels. |
Data extrapolated from studies on P7C3 and P7C3-A20.[3][9]
Experimental Protocols
The following are detailed protocols for evaluating the neuroprotective effects of this compound in HIE.
In Vitro Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Neuronal Cultures
This protocol is designed to model the hypoxic-ischemic conditions of HIE in vitro.
1. Primary Neuronal Culture Preparation:
-
Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate neurons on poly-D-lysine coated plates at a suitable density.
-
Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to allow for maturation.
2. OGD/R Procedure:
-
Baseline: Collect baseline media samples.
-
OGD: Replace culture medium with glucose-free DMEM. Place cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a predetermined duration (e.g., 60-90 minutes).
-
Reperfusion: Remove cultures from the hypoxic chamber and replace the OGD medium with the original conditioned medium (or fresh culture medium). Return cultures to a normoxic incubator (95% air, 5% CO₂).
3. This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the culture medium at various concentrations (e.g., 100 nM - 10 µM) at the onset of reperfusion. Include a vehicle control group.
4. Outcome Measures:
-
Cell Viability: At 24-48 hours post-OGD/R, assess cell viability using assays such as MTT, LDH release, or live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Apoptosis: Evaluate apoptosis using TUNEL staining or Caspase-3/7 activity assays.
-
NAD+/NADH Levels: Measure intracellular NAD+ and NADH levels using commercially available kits to confirm the mechanism of action.
-
Immunocytochemistry: Stain for neuronal markers (e.g., NeuN, MAP2) and apoptotic markers (e.g., cleaved Caspase-3) to visualize neuronal survival and apoptosis.
In Vivo Protocol: Neonatal Rat Model of HIE (Rice-Vannucci Model)
This protocol describes a widely used animal model to induce HIE in neonatal rodents.
1. Animal Model:
-
Use postnatal day 7 (P7) Sprague-Dawley or Wistar rat pups.
-
Anesthetize the pups (e.g., with isoflurane).
-
Make a midline cervical incision and permanently ligate the left common carotid artery.
-
Allow the pups to recover for 1-2 hours with their dam.
2. Hypoxic Insult:
-
Place the pups in a hypoxic chamber with a controlled temperature (e.g., 37°C).
-
Expose the pups to a humidified gas mixture of 8% oxygen and 92% nitrogen for a duration of 1-2.5 hours, depending on the desired severity of the injury.
-
Return the pups to their dam for recovery.
3. This compound Administration:
-
Based on studies with P7C3 analogs, a starting dose range of 5-20 mg/kg for this compound is recommended.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
The timing of administration is critical. A suggested regimen is to give the first dose immediately after the hypoxic insult, followed by daily injections for a specified period (e.g., 7 days). Include a vehicle-treated control group.
4. Assessment of Neuroprotection:
-
Short-term (24-72 hours post-HIE):
-
Infarct Volume: Sacrifice a cohort of animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.
-
Histology: Perform Nissl staining or immunofluorescence for markers of neuronal loss (e.g., NeuN), apoptosis (e.g., cleaved Caspase-3), and astrogliosis (e.g., GFAP) in brain regions of interest (e.g., cortex, hippocampus, striatum).
-
-
Long-term (weeks to months post-HIE):
-
Behavioral Testing: Assess sensorimotor function (e.g., cylinder test, rotarod), learning, and memory (e.g., Morris water maze, novel object recognition) to evaluate functional recovery.
-
Brain Atrophy: Measure brain tissue loss in different regions to assess the extent of the injury.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (S)-P7C3-OMe in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of (S)-P7C3-OMe, a promising neuroprotective agent, in the context of Alzheimer's disease (AD). The protocols outlined below are designed to assess the compound's efficacy in both in vitro and in vivo models of AD, focusing on its known mechanism as a NAMPT activator and its potential to mitigate neurodegeneration and cognitive decline.
Introduction to this compound and its Mechanism of Action
This compound belongs to the P7C3 series of aminopropyl carbazoles, which have demonstrated potent neuroprotective properties in a variety of neurodegenerative disease models, including Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[1][2][3] The primary mechanism of action for P7C3 compounds is the activation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) synthesis.[4][5][6] By enhancing NAMPT activity, P7C3 compounds boost cellular NAD levels, which is crucial for neuronal survival and function, particularly under conditions of stress or injury.[4][7] In the context of Alzheimer's disease, this neuroprotective effect is thought to occur independently of direct effects on amyloid-beta (Aβ) plaque deposition, suggesting a novel therapeutic strategy focused on preserving neuronal integrity.[7][8]
Preclinical Testing Strategy
A tiered approach is recommended for evaluating this compound, starting with in vitro assays to confirm its neuroprotective and mechanistic activity, followed by comprehensive in vivo studies in a relevant AD animal model to assess its impact on cognitive function, neuropathology, and relevant biomarkers.
In Vitro Experimental Protocols
Neuroprotection Assay against Aβ Oligomer-Induced Toxicity
This assay assesses the ability of this compound to protect primary neurons from the cytotoxic effects of Aβ oligomers, a key pathological driver in AD.
Protocol:
-
Primary Neuronal Culture:
-
Isolate and culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate neurons on poly-D-lysine coated plates and culture in Neurobasal medium supplemented with B27 and glutamine.
-
Allow neurons to mature for 7-10 days in vitro (DIV) before treatment.
-
-
Aβ Oligomer Preparation:
-
Treatment:
-
Pre-treat mature neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Add prepared Aβ1-42 oligomers (final concentration of 500 nM) to the cultures and incubate for an additional 24-48 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using the MTT or LDH release assay.[9][11]
-
Apoptosis: Quantify apoptotic cells using a TUNEL assay or by immunostaining for cleaved caspase-3.
-
Neurite Outgrowth: Assess neurite length and branching using immunocytochemistry for neuronal markers like β-III tubulin or MAP2.
-
NAMPT Activity and NAD Level Measurement
This protocol determines if this compound enhances NAMPT activity and increases intracellular NAD levels in a cellular model.
Protocol:
-
Cell Culture and Treatment:
-
Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 6-24 hours).
-
-
NAMPT Activity Assay:
-
NAD/NADH Level Measurement:
In Vivo Experimental Design
Animal Model Selection
The TgF344-AD rat model is recommended as it recapitulates key features of AD, including age-dependent Aβ and tau pathology, neuronal loss, and cognitive deficits.[7][18][19][20][21][22] Alternatively, transgenic mouse models such as the 5XFAD or APP/PS1 can be used.[11][12][23]
This compound Administration
-
Dosing: Based on previous studies with P7C3 analogs, a dose range of 3-30 mg/kg/day is suggested.[24] A common starting dose is 10 mg/kg/day.[25]
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection are suitable routes.[25][26] P7C3 compounds are orally bioavailable and cross the blood-brain barrier.[1][2]
-
Treatment Duration: Long-term treatment (e.g., 6 months) is recommended to assess effects on disease progression.
Experimental Groups
-
Wild-type (WT) + Vehicle
-
WT + this compound
-
TgF344-AD (or other AD model) + Vehicle
-
TgF344-AD (or other AD model) + this compound
In Vivo Experimental Protocols
Behavioral Testing
Conduct a battery of behavioral tests to assess different aspects of cognitive function.
This task assesses hippocampal-dependent spatial learning and memory.[2][27][28][29][30]
Protocol:
-
Apparatus: A circular pool (1.5-2 m diameter) filled with opaque water (20-22°C). A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase:
-
Train animals for 5-7 consecutive days with 4 trials per day.
-
In each trial, release the animal from one of four starting positions, facing the pool wall.
-
Allow the animal to search for the hidden platform for 60-90 seconds.
-
If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record escape latency, path length, and swimming speed using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant, the number of platform crossings, and the proximity to the former platform location.
-
-
Y-maze or Barnes Maze: To assess spatial working memory.[20]
-
Novel Object Recognition: To evaluate non-spatial memory.
-
Elevated Plus Maze: To assess anxiety-like behavior, which can be an early symptom in AD models.[19]
Post-mortem Tissue Analysis
At the end of the study, collect brain tissue for histopathological and biochemical analyses.
Protocol:
-
Tissue Preparation: Perfuse animals with PBS followed by 4% paraformaldehyde. Post-fix brains overnight and then cryoprotect in sucrose (B13894) solution. Section the brains (30-40 µm) using a cryostat or vibratome.
-
Aβ Plaque Staining:
-
Perform antigen retrieval with formic acid (70-95%) for 5-10 minutes.[31][32][33]
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Use a suitable secondary antibody and visualize with DAB or a fluorescent dye.
-
Alternatively, use Thioflavin S staining for dense-core plaques.[31]
-
-
Tau Pathology Staining:
-
Use antibodies against total tau (e.g., Tau-5) and hyperphosphorylated tau (e.g., AT8, PHF-1).
-
-
Neuroinflammation Staining:
-
Stain for microglia (Iba1) and astrocytes (GFAP).
-
-
Synaptic Density Staining:
-
Use antibodies against presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) markers.[34]
-
-
Neurogenesis Staining (BrdU Labeling):
-
Apoptosis Staining (TUNEL Assay):
Protocol:
-
Brain Homogenate Preparation:
-
Dissect specific brain regions (e.g., hippocampus, cortex) and homogenize in appropriate buffers.
-
-
Western Blotting:
-
ELISA:
-
Quantify levels of soluble and insoluble Aβ1-40 and Aβ1-42 in brain homogenates using specific ELISA kits.
-
-
NAD/NADH and NAMPT Activity Assays:
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: In Vitro Neuroprotection Data
| Treatment Group | Cell Viability (%) | Apoptotic Cells (%) | Neurite Length (µm) |
| Vehicle | |||
| Aβ Oligomers | |||
| Aβ + this compound (Low Dose) | |||
| Aβ + this compound (High Dose) |
Table 2: In Vitro Mechanistic Data
| Treatment Group | NAMPT Activity (fold change) | NAD+/NADH Ratio |
| Vehicle | ||
| This compound (Low Dose) | ||
| This compound (High Dose) |
Table 3: In Vivo Morris Water Maze Data
| Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial | Platform Crossings - Probe Trial |
| WT + Vehicle | |||
| WT + this compound | |||
| AD Model + Vehicle | |||
| AD Model + this compound |
Table 4: In Vivo Neuropathology and Biochemistry Data
| Group | Aβ Plaque Load (%) | p-Tau Positive Cells/mm² | Synaptophysin Level (fold change) | Brain NAD+ Level (µM) |
| WT + Vehicle | ||||
| WT + this compound | ||||
| AD Model + Vehicle | ||||
| AD Model + this compound |
Visualizations
Caption: Mechanism of action of this compound in promoting neuronal survival.
Caption: In vivo experimental workflow for testing this compound.
Caption: Logical relationship of experimental endpoints.
References
- 1. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Mouse-derived Synaptosomes Trypsin Cleavage Assay to Characterize Synaptic Protein Sub-localization [bio-protocol.org]
- 4. clyte.tech [clyte.tech]
- 5. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new procedure for amyloid β oligomers preparation enables the unambiguous testing of their effects on cytosolic and mitochondrial Ca(2+) entry and cell death in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. abcam.com [abcam.com]
- 14. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 16. diva-portal.org [diva-portal.org]
- 17. mdpi.com [mdpi.com]
- 18. TgF344-AD Rat Model of Alzheimer’s Disease: Spatial Disorientation and Asymmetry in Hemispheric Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anxiety-like behavior as an early endophenotype in the TgF344-AD rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Behavioral Phenotype in the TgF344-AD Rat Model of Alzheimer’s Disease [frontiersin.org]
- 23. Mouse-derived Synaptosomes Trypsin Cleavage Assay to Characterize Synaptic Protein Sub-localization [en.bio-protocol.org]
- 24. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. 4.3.4. Morris Water Maze (MWM) [bio-protocol.org]
- 29. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 30. researchgate.net [researchgate.net]
- 31. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 33. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 34. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 36. researchgate.net [researchgate.net]
- 37. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 38. Detection of apoptosis in human brainstem by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Western blot analysis for synaptic markers [bio-protocol.org]
- 40. Western blot in homogenised mouse brain samples [protocols.io]
- 41. researchgate.net [researchgate.net]
- 42. Visualization and quantification of NAD(H) in brain sections by a novel histo-enzymatic nitrotetrazolium blue staining technique - PMC [pmc.ncbi.nlm.nih.gov]
- 43. pnas.org [pnas.org]
- 44. Mapping intracellular NAD content in entire human brain using phosphorus-31 MR spectroscopic imaging at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neurogenesis with P7C3 Compounds using BrdU Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling as a robust methodology for evaluating the pro-neurogenic effects of P7C3 compounds. The protocols detailed herein are designed to ensure reliable and reproducible assessment of cell proliferation and survival in the context of neurogenesis research.
Introduction to P7C3 Compounds and Neurogenesis
The P7C3 series of aminopropyl carbazole (B46965) compounds are noted for their potent neuroprotective properties.[1][2] A key mechanism of action for these compounds is the enhancement of the net magnitude of adult hippocampal neurogenesis.[1][2] This is achieved not by increasing the rate of neural precursor cell proliferation, but by promoting the survival of newly formed neurons.[2][3] The neuroprotective efficacy of P7C3 compounds is linked to their ability to activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy and redox balance.[4][5]
BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of dividing cells during the S-phase of the cell cycle.[6][7] This characteristic makes BrdU an invaluable marker for identifying proliferating cells and their progeny.[7][8] By combining BrdU labeling with immunohistochemical detection of mature neuronal markers like NeuN, researchers can quantify the number of new neurons that have survived and integrated into the existing neural circuitry.[3][9]
Key Experimental Considerations
-
Animal Models: The protocols provided are primarily designed for use in rodent models, such as mice and rats.[10][11]
-
P7C3 Administration: P7C3 and its analogs, like P7C3-A20, can be administered via intraperitoneal (IP) injection or oral gavage.[1] The optimal dosage and administration schedule should be determined based on the specific experimental design and animal model.
-
BrdU Labeling Strategy: The timing and duration of BrdU administration are critical for distinguishing between cell proliferation and survival. A pulse-chase experimental design is often employed to assess the survival of a cohort of newly divided cells.[3]
-
Controls: Appropriate control groups are essential for data interpretation. These should include vehicle-treated animals and potentially a positive control known to influence neurogenesis.
-
Immunohistochemistry: Careful optimization of antibody concentrations and incubation times is necessary for clear and specific staining. The DNA denaturation step is critical for exposing the BrdU epitope to the antibody.[12]
Experimental Protocols
I. P7C3 Compound Administration
This protocol describes the intraperitoneal administration of P7C3 compounds to rodents.
Materials:
-
P7C3 or P7C3-A20 compound
-
Vehicle (e.g., sterile saline, DMSO, or as recommended by the supplier)
-
Syringes and needles appropriate for IP injection in the chosen animal model
Procedure:
-
Prepare the P7C3 compound solution in the appropriate vehicle at the desired concentration. A common dosage for P7C3-A20 is 10 mg/kg.[1]
-
Administer the P7C3 solution or vehicle to the animals via intraperitoneal injection.
-
Continue administration for the duration of the experimental period as defined by the study design.
II. In Vivo BrdU Labeling
This protocol outlines the intraperitoneal injection of BrdU to label dividing cells in vivo.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Syringes and needles for IP injection
Procedure:
-
Prepare a sterile stock solution of BrdU in saline or PBS. A typical concentration is 10 mg/mL.[10]
-
Inject the BrdU solution intraperitoneally into the animals. A common dosage is 50-100 mg/kg body weight.[10]
-
The timing of BrdU injection(s) will depend on the experimental question.
-
To assess proliferation: Administer a single or multiple injections of BrdU shortly before the end of the experiment.[12]
-
To assess cell survival (pulse-chase): Administer BrdU for a defined period (e.g., 1-7 days) and then allow for a "chase" period (e.g., several weeks) before tissue collection to track the fate of the labeled cells.[3]
-
III. Tissue Preparation
This protocol describes the perfusion and fixation of brain tissue for subsequent immunohistochemical analysis.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS), ice-cold
-
4% paraformaldehyde (PFA) in PBS, ice-cold
-
Perfusion pump or setup
-
Surgical tools
Procedure:
-
Deeply anesthetize the animal.
-
Perform a transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA to fix the tissues.
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.
-
Freeze the brain and section it using a cryostat or vibratome. Coronal sections of 40-50 µm thickness are commonly used.[12]
IV. BrdU Immunohistochemistry
This protocol details the steps for immunofluorescent staining of BrdU in brain sections.
Materials:
-
Brain sections
-
Phosphate-buffered saline (PBS)
-
PBS with Triton X-100 (PBST)
-
Hydrochloric acid (HCl), 2N
-
Boric acid buffer (0.1 M, pH 8.5)
-
Blocking solution (e.g., 10% normal goat serum in PBST)
-
Primary antibody: anti-BrdU (rat or mouse monoclonal)
-
Primary antibody: anti-NeuN (mouse or rabbit polyclonal, for co-labeling)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-rat IgG, goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
DNA Denaturation: Incubate the sections in 2N HCl for 30 minutes at 37°C to denature the DNA and expose the BrdU epitope.[12]
-
Neutralization: Wash the sections in boric acid buffer for 10 minutes to neutralize the acid.[13]
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-BrdU antibody (and anti-NeuN antibody if co-labeling) diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times in PBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate fluorescently-labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times in PBST for 10 minutes each, protected from light.
-
Counterstaining: Incubate the sections with DAPI for 10 minutes to stain cell nuclei.
-
Washing: Wash the sections twice in PBS.
-
Mounting: Mount the sections onto glass slides and coverslip using an appropriate mounting medium.
V. Data Acquisition and Analysis
-
Microscopy: Visualize the stained sections using a fluorescence or confocal microscope.
-
Image Acquisition: Capture images of the region of interest (e.g., the dentate gyrus of the hippocampus).
-
Cell Counting: Quantify the number of BrdU-positive cells, NeuN-positive cells, and BrdU/NeuN double-positive cells using stereological methods or image analysis software. This will provide data on the number of proliferating cells and newly survived neurons.[1]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of P7C3 on Cell Proliferation in the Dentate Gyrus
| Treatment Group | Number of BrdU+ Cells (mean ± SEM) |
| Vehicle | |
| P7C3 | |
| P7C3-A20 |
Table 2: Effect of P7C3 on Neuronal Survival in the Dentate Gyrus (Pulse-Chase)
| Treatment Group | Number of BrdU+/NeuN+ Cells (mean ± SEM) |
| Vehicle | |
| P7C3 | |
| P7C3-A20 |
Visualizations
Caption: P7C3 signaling pathway enhancing neurogenesis.
Caption: Experimental workflow for BrdU pulse-chase.
References
- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of newborn cells by BrdU labeling and immunocytochemistry in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing (S)-P7C3-OMe concentration for maximal neuroprotective effect
Welcome to the technical support center for (S)-P7C3-OMe and related P7C3-series compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal neuroprotective effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the neuroprotective effects of P7C3 compounds?
A1: The P7C3 class of aminopropyl carbazole (B46965) compounds, including this compound, exerts its neuroprotective effects by binding to and activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that converts nicotinamide into nicotinamide adenine (B156593) dinucleotide (NAD+). By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, which is critical for neuronal survival, energy metabolism, and mitochondrial integrity.[1][2] This mechanism helps protect neurons from apoptosis in various models of neurodegeneration and injury.[3]
Q2: I am not observing the expected neuroprotective effect with this compound. What could be the issue?
A2: Several factors could contribute to a lack of efficacy. Firstly, it is important to note that dose-response studies have shown the (R)-enantiomer of P7C3-OMe to be significantly more active than the (S)-enantiomer. Ensure you are using the correct and most active enantiomer for your experiments. Secondly, the concentration is critical. While low micromolar concentrations have shown efficacy, higher concentrations may lead to neurotoxicity.[4][5] We recommend performing a thorough concentration-response analysis to identify the optimal therapeutic window for your specific cell type and injury model. Finally, consider issues related to compound stability and solubility in your culture media.
Q3: What is the optimal concentration range for this compound in in vitro neuroprotection assays?
A3: The optimal concentration can vary depending on the neuronal cell type, the nature of the insult, and the specific analog being used. For the highly active analog P7C3-A20, neuroprotective effects have been observed in the low micromolar range (e.g., 0.3, 1, 3, and 5 µM) in models of traumatic brain injury.[2] However, it is crucial to determine the optimal concentration empirically for your specific experimental setup. A starting point for a concentration-response curve could be a range from 100 nM to 10 µM.
Q4: Are there known toxicity issues with P7C3 compounds?
A4: While P7C3 and its analogs are generally well-tolerated in vivo at efficacious doses, some studies have reported concentration-dependent neurotoxicity in primary neuronal cultures.[4][5] It is therefore essential to establish a therapeutic window by testing a range of concentrations and assessing cell viability alongside the desired neuroprotective endpoints. At very high concentrations (e.g., 30 µM), P7C3 has been shown to have anti-proliferative effects in cancer cell lines, a different biological context.[2]
Q5: How should I prepare and store this compound for cell culture experiments?
A5: this compound powder should be stored at -20°C for long-term stability. For in vitro experiments, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term use or -20°C for shorter periods.
Data on Effective Concentrations of P7C3 Analogs
The following tables summarize effective concentrations of P7C3 and its potent analogs, P7C3-A20 and (-)-P7C3-S243, from various studies. Note that optimal concentrations should be determined empirically for each experimental system.
Table 1: In Vitro Neuroprotective Concentrations of P7C3 Analogs
| Compound | Cell/Tissue Model | Insult/Condition | Effective Concentration Range | Reference |
| P7C3 & derivatives | Cultured Neurons | Calcium-induced mitochondrial dissolution | Dose-dependent protection | [1] |
| P7C3-A20 | Primary Cortical Neurons | Not specified (toxicity study) | Concentration-dependent toxicity noted | [4][5] |
| P7C3-A20 | Not specified (TBI model context) | Traumatic Brain Injury | 0.3, 1, 3, and 5 µM | [2] |
Table 2: In Vivo Neuroprotective Dosages of P7C3 Analogs
| Compound | Animal Model | Disease/Injury Model | Effective Dosage Range | Reference |
| (-)-P7C3-S243 | Mouse | Blast-mediated Traumatic Brain Injury | 3, 10, and 30 mg/kg/day (oral) | |
| P7C3-A20 | Rat | Ischemic Stroke | Twice daily injections (dose not specified) | [6] |
| P7C3 | Mouse | Chronic Social Defeat Stress | 20 mg/kg/day (IP, divided doses) | [7] |
Experimental Protocols
Protocol: Determining the Optimal Neuroprotective Concentration of this compound
This protocol outlines a general method for establishing a concentration-response curve to identify the optimal neuroprotective concentration of this compound in a neuronal cell culture model.
1. Materials and Reagents:
-
Primary neurons or a relevant neuronal cell line
-
Appropriate cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Neurotoxic stimulus (e.g., glutamate, hydrogen peroxide, staurosporine)
-
Cell viability assay kit (e.g., MTT, LDH, Calcein-AM/EthD-1)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 96-well)
2. Stock Solution Preparation:
-
Dissolve this compound powder in high-quality, anhydrous DMSO to create a 10 mM stock solution.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
3. Experimental Procedure:
-
Cell Seeding: Plate neurons at a predetermined optimal density in a 96-well plate and allow them to adhere and stabilize for 24-48 hours.
-
Compound Pre-treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO). Replace the existing medium with the medium containing the different concentrations of this compound or vehicle. Incubate for a pre-determined pre-treatment time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Following pre-treatment, introduce the neurotoxic stimulus to all wells except for the untreated control group. The concentration and duration of the toxic stimulus should be optimized beforehand to induce approximately 50% cell death.
-
Incubation: Co-incubate the cells with the compound and the toxic stimulus for a specified period (e.g., 24 hours).
-
Assessment of Neuroprotection: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the viability data, setting the untreated control to 100% viability and the toxic stimulus-only group as the baseline for protection (0% protection).
-
Plot the percentage of neuroprotection against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 (half-maximal effective concentration). The peak of the curve will indicate the optimal neuroprotective concentration.
Visualizations
Signaling Pathway of P7C3 Compounds
Caption: P7C3 compounds activate NAMPT, boosting NAD+ levels and promoting neuroprotection.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal neuroprotective concentration of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting lack of neuroprotective effects with P7C3-OMe.
References
- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 6. The neuroprotective compound P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
(S)-P7C3-OMe stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of (S)-P7C3-OMe.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the storage temperature and the solvent. For maximum stability, it is recommended to store solutions at -80°C, where they can be viable for up to three months. If a -80°C freezer is not available, storage at -20°C is an alternative, with stability maintained for up to two weeks.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] When preparing stock solutions, ensure the use of anhydrous solvents to minimize the introduction of moisture, which could potentially affect the compound's stability over time.
Q4: Is this compound sensitive to light?
Q5: What is the mechanism of action of this compound?
A5: this compound is a pro-neurogenic compound that functions by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[2] This activation leads to increased intracellular NAD+ levels, which is crucial for cellular energy metabolism and has neuroprotective effects.
Data Summary Table
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| In Solvent | -80°C | 3 months | [1] |
| In Solvent | -20°C | 2 weeks | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures). 2. Degradation of the compound due to exposure to light or incompatible chemicals. 3. Incorrect final concentration in the assay. | 1. Aliquot stock solutions into single-use volumes and store at -80°C. Use a fresh aliquot for each experiment. 2. Protect solutions from light. Ensure all reagents and buffers are compatible. Avoid highly acidic or basic conditions. 3. Verify the concentration of the stock solution and perform accurate dilutions. |
| Precipitation of the compound in aqueous media | 1. Low solubility of this compound in aqueous buffers. 2. The concentration of the organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility. | 1. Increase the percentage of the organic co-solvent in the final working solution, ensuring it does not exceed the tolerance of the experimental system (e.g., cell culture). 2. Prepare intermediate dilutions in a suitable solvent before adding to the final aqueous medium. |
| Inconsistent experimental results | 1. Variability in the age or quality of the this compound stock solution. 2. Inconsistent handling and preparation of the compound. | 1. Use a fresh, quality-controlled batch of the compound. Prepare a new stock solution if the current one is old or has been stored improperly. 2. Standardize the protocol for preparing and handling this compound solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 3 months) or -20°C for short-term storage (up to 2 weeks).
-
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
-
-
Procedure:
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solid this compound at 60°C for 24 hours, then dissolve in the solvent.
-
Photodegradation: Expose the this compound solution to direct sunlight or a photostability chamber for 24 hours.
-
-
HPLC Analysis:
-
Analyze the stressed samples and an unstressed control sample by HPLC.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.
-
Identify and quantify any degradation products.
-
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for HPLC-based stability assessment.
Caption: Troubleshooting logic for experimental issues.
References
Technical Support Center: Addressing Poor Solubility of P7C3 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of P7C3 analogs in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why do P7C3 and its analogs have poor solubility in aqueous buffers?
A1: P7C3 and its analogs are characterized by their aminopropyl carbazole (B46965) structure, which makes them hydrophobic (lipophilic) molecules. This inherent hydrophobicity leads to low solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media.
Q2: What is the most common method for dissolving P7C3 analogs?
A2: The most common method is to first prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This stock solution is then diluted to the final working concentration in the aqueous experimental buffer.
Q3: What are the known solubility limits for some common P7C3 analogs in DMSO?
A3: The solubility in DMSO can be quite high, allowing for the preparation of concentrated stock solutions. For example, the solubility of P7C3 in DMSO is approximately 88-95 mg/mL, and for P7C3-A20, it is around 100 mg/mL.[1][2][3]
Q4: Can the final concentration of DMSO in my experiment affect the results?
A4: Yes, the final concentration of DMSO can have various effects on cell-based assays. It is generally recommended to keep the final DMSO concentration at or below 0.1% (v/v) to minimize cytotoxicity and other off-target effects. However, the tolerance to DMSO can be cell-type dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.
Q5: Are there alternatives to DMSO for dissolving P7C3 analogs?
A5: While DMSO is the most common solvent, other organic solvents like ethanol (B145695) may also be used, although the solubility of P7C3 analogs in ethanol is significantly lower than in DMSO.[2] For particularly challenging compounds, alternative formulation strategies such as using cyclodextrins or lipid-based formulations can be explored.[4][5][6]
Troubleshooting Guide: Precipitation in Experimental Buffers
Encountering precipitation when diluting a P7C3 analog stock solution into an aqueous buffer is a common issue. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Visualizing the Problem: Experimental Workflow for Identifying Precipitation
This workflow helps to systematically identify the cause of precipitation.
Caption: A workflow to identify and troubleshoot precipitation of P7C3 analogs.
Common Causes and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution | The final concentration of the P7C3 analog exceeds its solubility limit in the aqueous buffer. | - Lower the final concentration: Determine the lowest effective concentration for your experiment. - Optimize dilution: Add the stock solution dropwise to the buffer while vortexing to ensure rapid and even dispersion.[7] - Pre-warm the buffer: Warming the experimental buffer to 37°C can sometimes improve solubility. |
| Cloudiness or film formation over time | The compound is slowly coming out of solution due to instability in the aqueous environment or interactions with media components. | - Use freshly prepared solutions: Prepare the final working solution immediately before use. - Reduce incubation time: If possible, shorten the duration of the experiment. - Consider serum-free media: For cell-based assays, serum proteins can sometimes contribute to compound precipitation. If your cells can tolerate it, test the solubility in serum-free media.[8] |
| Inconsistent experimental results | Micro-precipitation, not always visible to the naked eye, is occurring, leading to a lower effective concentration of the compound. | - Filter the final solution: Use a 0.22 µm syringe filter to remove any potential micro-precipitates before adding the solution to your experiment. - Perform a solubility test: Before your main experiment, conduct a small-scale solubility test at different concentrations to determine the practical solubility limit in your specific buffer. |
Advanced Solubilization Strategies
For particularly challenging P7C3 analogs or for in vivo applications where high concentrations are required, more advanced formulation strategies may be necessary.
Quantitative Solubility Data
The following table summarizes available solubility data for P7C3 and a more potent analog, P7C3-A20. Researchers should note that solubility can be analog-specific and should be experimentally determined for new compounds.
| Compound | Solvent | Solubility | Reference |
| P7C3 | DMSO | ~95 mg/mL (200.34 mM) | [1] |
| Ethanol | ~16 mg/mL (33.74 mM) | [2] | |
| Water | Insoluble | [1] | |
| P7C3-A20 | DMSO | ≥ 100 mg/mL (197.55 mM) | [3][9] |
| Water | Insoluble | [3] | |
| Ethanol | Insoluble | [3] |
Experimental Protocols for Enhanced Solubilization
1. Co-Solvent Formulation for In Vivo Studies:
This protocol is adapted from methods used for the in vivo administration of P7C3 analogs.[1][9]
-
Materials:
-
P7C3 analog
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or ddH₂O
-
-
Protocol:
-
Prepare a stock solution of the P7C3 analog in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (e.g., to a final concentration of 40%). Mix until the solution is clear.
-
Add Tween-80 (e.g., to a final concentration of 5%). Mix until the solution is clear.
-
Add saline or ddH₂O to reach the final desired volume and concentration. The final vehicle composition might be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use the formulation immediately for optimal results.
-
2. Cyclodextrin-Based Formulation:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4][10][11][12] This is a promising approach for P7C3 analogs, particularly for reducing the required amount of organic co-solvents.
-
Materials:
-
P7C3 analog
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS)
-
-
Protocol (General Guidance):
-
Prepare a solution of the cyclodextrin (B1172386) in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add the P7C3 analog powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may also be applied.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
The final concentration of the P7C3 analog in the cyclodextrin formulation should be determined analytically (e.g., by HPLC-UV).
-
P7C3 Signaling Pathway
P7C3 and its analogs exert their neuroprotective effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[13][14] This leads to an increase in intracellular NAD+ levels, which is crucial for neuronal survival and function.
Caption: The signaling pathway of P7C3 analogs, which activate NAMPT to boost NAD+ levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. P7C3 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. alzet.com [alzet.com]
- 11. nbinno.com [nbinno.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
troubleshooting inconsistent results in P7C3-based neurogenesis assays
Welcome to the technical support center for P7C3-based neurogenesis assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving the P7C3 class of neuroprotective compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during P7C3-based neurogenesis experiments in a question-and-answer format.
Question 1: Why am I seeing inconsistent or no pro-neurogenic effect with P7C3 in my in vitro neural stem cell (NSC) culture?
Answer: Inconsistent results with P7C3 can stem from several factors. P7C3 and its analogs primarily act by protecting newborn neurons from apoptosis, rather than by increasing NSC proliferation.[1][2] Therefore, an assay designed solely to measure proliferation (e.g., a short BrdU pulse with immediate analysis) may not show a significant effect.[1][3]
-
Experimental Design: Ensure your assay includes a time course that allows for neuronal differentiation and potential apoptotic events. A pulse-chase BrdU experiment, where BrdU is administered and then cells are analyzed at later time points (e.g., 5-7 days), is more likely to reveal the survival-promoting effects of P7C3.[1]
-
Compound Stability and Solubility: P7C3 is soluble in DMSO.[4] Ensure your final DMSO concentration in the culture medium is low and consistent across all conditions, as high concentrations can be cytotoxic. Prepare fresh dilutions of P7C3 for each experiment, as repeated freeze-thaw cycles can reduce its activity.
-
Cell Health and Density: The health and density of your NSC culture are critical. Stressed or overly confluent cultures may not respond optimally to treatment. Ensure your cells are healthy and plated at a consistent density.
-
P7C3 Analog Potency: Different P7C3 analogs have varying potencies. P7C3-A20, for instance, has shown greater neuroprotective efficacy than the parent P7C3 compound in several models.[5] Verify that you are using an appropriate concentration of your specific P7C3 analog.
Question 2: I'm observing cytotoxicity at concentrations where P7C3 is expected to be neuroprotective. What could be the cause?
Answer: While P7C3 is generally considered non-toxic at efficacious doses, cytotoxicity in vitro can occur under certain conditions.[1][6]
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and toxicity.[7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay. For example, while low micromolar concentrations are often used for neuroprotection, higher concentrations (e.g., 30 µM) have been shown to inhibit the growth of cancer cells.[8][9]
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent and non-toxic across all wells, including vehicle controls.
-
Contamination: Check your cell culture for any signs of contamination, which can cause cell death and confound your results.
-
Cell-Specific Sensitivity: Different cell lines or primary cultures may have varying sensitivities to P7C3 compounds.
Question 3: My BrdU staining is weak or absent, even in my control group. How can I troubleshoot this?
Answer: Weak or absent BrdU staining is a common issue in proliferation assays and can be due to several factors unrelated to the P7C3 treatment itself.
-
BrdU Concentration and Incubation Time: The optimal BrdU concentration and labeling time depend on the proliferation rate of your cells. It's important to titrate the BrdU concentration and incubation period to achieve optimal incorporation without causing cytotoxicity.[10]
-
DNA Denaturation: This is a critical step to allow the anti-BrdU antibody to access the incorporated BrdU. Inadequate denaturation will result in weak or no signal. Optimize the concentration of hydrochloric acid (HCl), incubation time, and temperature for your specific protocol.[10]
-
Antibody Titration: The concentration of the anti-BrdU antibody should be optimized to ensure a strong signal without high background.[10]
-
Cell Proliferation State: Ensure that your cells are actively dividing at the time of BrdU labeling.
Question 4: I see an increase in Doublecortin (DCX)-positive cells, but no significant change in BrdU-positive cells. How do I interpret this?
Answer: This is a plausible outcome given the mechanism of action of P7C3.
-
P7C3's Mechanism: P7C3 enhances the survival of newly born neurons, which are often identified by the expression of DCX, a microtubule-associated protein in immature neurons.[1][2][11] P7C3 does not increase the rate of cell proliferation.[1][2]
-
Interpretation: An increase in DCX-positive cells suggests that P7C3 is promoting the survival and maturation of neural precursor cells. The lack of a significant increase in BrdU-positive cells, especially with a short labeling period, is consistent with P7C3's non-mitogenic mode of action.[3] A pulse-chase BrdU experiment followed by co-staining for BrdU and a mature neuronal marker like NeuN at a later time point would be expected to show more BrdU+/NeuN+ cells in the P7C3-treated group.[1][5]
Quantitative Data Summary
The following tables summarize the activity and properties of P7C3 and its analogs based on published data.
Table 1: In Vivo Activity of P7C3 and Analogs
| Compound | Animal Model | Assay | Key Findings | Reference |
| P7C3 | Mouse | Hippocampal Neurogenesis | Enhanced survival of newborn neurons. | [1][2] |
| Mouse (MPTP) | Parkinson's Disease | Protected dopaminergic neurons. | [1] | |
| P7C3-A20 | Mouse (TBI) | Traumatic Brain Injury | Reduced neuronal loss and improved functional recovery. | [2] |
| Mouse (ALS) | Amyotrophic Lateral Sclerosis | Preserved motor neurons. | [1] | |
| Rat (Aged) | Cognitive Decline | Improved cognitive function. | [12] | |
| (-)-P7C3-S243 | Mouse (MPTP) | Parkinson's Disease | Showed neuroprotective properties. | [1] |
Table 2: In Vitro Activity and Properties of P7C3
| Parameter | Cell Line | Assay | Value/Finding | Reference |
| Solubility | DMSO | - | 95 mg/mL (200.34 mM) | [4] |
| Neuroprotection | U2OS | Doxorubicin Toxicity | Protected cells from doxorubicin-mediated toxicity. | [3][4] |
| Anti-proliferative | Glioma cell lines | Cell Viability | IC50: 28.80 µM to 38.01 µM | [13] |
| Renal Carcinoma cells | Colony Formation | 30 µM significantly decreased colony numbers. | [8] |
Experimental Protocols
Protocol 1: In Vitro Neurogenesis Assay using BrdU and DCX Staining
This protocol is designed to assess the effect of P7C3 on the survival and differentiation of neural stem cells (NSCs) in culture.
-
Cell Plating: Plate NSCs on a suitable matrix-coated surface (e.g., poly-L-ornithine and laminin) in NSC proliferation medium.
-
Differentiation Induction: Once cells reach the desired confluency, switch to a differentiation-promoting medium.
-
P7C3 Treatment: Add P7C3 or its analogs at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
BrdU Labeling (Pulse-Chase): After a set period in differentiation media (e.g., 24-48 hours), add BrdU to the medium at a final concentration of 10 µM for 2-4 hours to label proliferating cells.
-
Chase Period: After the BrdU pulse, wash the cells with fresh medium and continue the incubation in P7C3-containing differentiation medium for a "chase" period of 5-7 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Perform DNA denaturation using 2N HCl.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies: anti-BrdU (to label cells that were proliferating) and anti-DCX (to label immature neurons).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear dye like DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of BrdU-positive, DCX-positive, and BrdU/DCX double-positive cells.
Protocol 2: NAMPT Enzymatic Activity Assay
This protocol provides a general workflow to determine if P7C3 enhances the enzymatic activity of NAMPT.[14][15]
-
Reaction Setup: In a microplate, combine recombinant NAMPT enzyme, its substrates (nicotinamide and PRPP), ATP, and varying concentrations of the P7C3 compound.[14]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection: The product of the NAMPT reaction, NMN, is converted to NAD+. The NAD+ is then used in a coupled reaction to generate a fluorescent or colorimetric signal.[15][16]
-
Data Analysis: Measure the signal over time. The initial reaction rates are used to determine the effect of the P7C3 compound on NAMPT activity.[14]
Visualizations
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]
- 9. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of P7C3 Derivatives for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of P7C3 derivatives for chronic study applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My P7C3 derivative shows promising in vitro neuroprotective activity but has poor oral bioavailability in my animal model. What are the likely causes?
A1: Poor oral bioavailability of P7C3 derivatives, which are typically aminopropyl carbazole (B46965) compounds, can stem from several factors. The most common issues to investigate are:
-
Poor Aqueous Solubility: P7C3 and its analogs can have low solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: The derivative may be extensively metabolized by enzymes in the gut wall and liver before reaching systemic circulation.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby reducing net absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of your derivative at various pH levels relevant to the GI tract (e.g., pH 1.2, 6.8).
-
Assess Intestinal Permeability: Use an in vitro model like the Caco-2 permeability assay to evaluate the compound's ability to cross the intestinal epithelium and to determine if it is a substrate for efflux pumps.
-
Evaluate Metabolic Stability: An in vitro liver microsomal stability assay can provide insights into the extent of first-pass metabolism.
Q2: I'm observing high variability in the plasma concentrations of my P7C3 derivative between individual animals in my oral dosing study. What could be the reason?
A2: High inter-individual variability is a common challenge in preclinical oral pharmacokinetic studies. Potential causes include:
-
Inconsistent Formulation: If you are using a suspension, inadequate mixing can lead to inconsistent dosing.
-
Food Effects: The presence or absence of food in the animals' stomachs can significantly impact drug absorption.
-
Genetic Polymorphisms: Variations in drug-metabolizing enzymes among animals can lead to different rates of metabolism.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: For suspensions, ensure thorough mixing before each dose administration. For solutions, confirm the compound remains fully dissolved.
-
Standardize Feeding Conditions: Fast animals overnight before oral dosing to minimize food-related variability.
-
Use a Sufficient Number of Animals: A larger group size can help to account for biological variability.
Q3: What formulation strategies can I employ to improve the oral bioavailability of a poorly soluble P7C3 derivative?
A3: Several formulation strategies can enhance the solubility and absorption of poorly water-soluble compounds like P7C3 derivatives:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.
-
Solid Dispersions: Dispersing the P7C3 derivative in a hydrophilic polymer matrix can enhance its dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.
Data Presentation: Comparative Pharmacokinetics of P7C3 and its Derivatives
The following table summarizes available pharmacokinetic data for P7C3 and its derivatives from preclinical studies.
| Compound | Animal Model | Dose and Route | Oral Bioavailability (F%) | Half-life (t½) | Key Findings | Reference |
| P7C3 | Mouse | Not Specified (Oral) | 32% | 6.7 hours (IP) | Readily crosses the blood-brain barrier. | [1] |
| P7C3-A20 | Rodent | Not Specified | Favorable | > 6 hours | Improved potency and drug-like properties compared to P7C3.[2][3] | [2] |
| (-)-P7C3-S243 | Rodent | Not Specified (Oral) | Favorable | > 6 hours | Partitions nearly equally between brain and plasma when dosed orally.[2] | [2] |
Note: "Favorable" indicates that the sources describe the pharmacokinetic properties positively for in vivo use, though specific quantitative values were not always provided.
Mandatory Visualizations
Signaling Pathway of P7C3 Derivatives
Caption: P7C3 derivatives activate NAMPT, enhancing the NAD+ salvage pathway.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for evaluating and improving oral bioavailability.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a P7C3 derivative using liver microsomes, which provides an estimate of its susceptibility to first-pass metabolism.
Materials:
-
P7C3 derivative stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from the relevant species, e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., verapamil)
-
Negative control (without NADPH)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a working solution of the P7C3 derivative by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Thaw the liver microsomes on ice and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the P7C3 derivative working solution to the wells.
-
Add the diluted liver microsomes to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control wells, add phosphate buffer instead.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining P7C3 derivative in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the P7C3 derivative remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability of a P7C3 derivative and determine if it is a substrate for efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS and supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
P7C3 derivative stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (a marker for paracellular transport to assess monolayer integrity)
-
Control compounds: a high permeability compound (e.g., propranolol) and a low permeability compound (e.g., atenolol)
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells and seed them onto the Transwell® inserts.
-
Allow the cells to grow and differentiate for 21 days to form a confluent and polarized monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution by diluting the P7C3 derivative stock solution in the transport buffer to the final concentration (e.g., 10 µM).
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh transport buffer.
-
At the end of the experiment, collect the remaining solution from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction.
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis:
-
Analyze the concentration of the P7C3 derivative in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is likely a substrate for an active efflux transporter.
-
References
Technical Support Center: Enantioselective Synthesis of (S)-P7C3-OMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the enantioselective synthesis of (S)-P7C3-OMe.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the enantioselective synthesis of this compound?
A1: The most common strategy involves a multi-step synthesis starting from a chiral precursor to establish the stereocenter. A typical route begins with an enantiopure starting material like (S)-glycidyl nosylate. The synthesis generally proceeds through the following key transformations:
-
Epoxide Opening: Nucleophilic attack of 3,6-dibromo-9H-carbazole on the chiral epoxide.
-
Hydroxyl Group Activation: Conversion of the resulting secondary alcohol into a good leaving group, often a mesylate.
-
Azide (B81097) Substitution: SN2 reaction with sodium azide to introduce the nitrogen functionality with inversion of configuration.
-
Reduction of the Azide: Conversion of the azide to a primary amine.
-
Amine Coupling: Reaction of the chiral amine with a suitable methoxy-substituted aromatic partner to yield the final this compound product.
Q2: What are the critical steps for maintaining enantiomeric purity?
A2: The stereocenter is established early in the synthesis and subsequent reactions must be carefully controlled to avoid racemization. The key steps are:
-
Epoxide Opening: This reaction sets the initial stereochemistry of the side chain. It is crucial to use a high-enantiopurity starting material.
-
Azide Substitution: This is a classic SN2 reaction that proceeds with inversion of configuration. Incomplete reaction or side reactions can potentially lead to loss of enantiomeric excess.
Q3: Are there any known challenges with the fluorination step mentioned in some P7C3 analog syntheses?
A3: While this compound itself is not fluorinated, a related and potent analog, (-)-P7C3-S243, incorporates a fluorine atom. The stereospecific fluorination of secondary alcohols can be challenging. Common issues include:
-
Elimination side reactions: Dehydration of the alcohol can compete with the fluorination reaction.
-
Racemization: Harsh reaction conditions can lead to the loss of stereochemical integrity.
-
Reagent stability and handling: Some fluorinating agents are hazardous and require careful handling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the epoxide opening step | 1. Incomplete reaction. 2. Steric hindrance from the carbazole (B46965) nucleophile. 3. Degradation of starting materials. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Use a stronger base to deprotonate the carbazole, ensuring complete formation of the nucleophile. 3. Ensure all reagents and solvents are pure and dry. |
| Formation of multiple products in the mesylation step | 1. Over-mesylation or side reactions with other functional groups. 2. Decomposition of the mesylated product. | 1. Add the mesyl chloride slowly at a low temperature (e.g., 0 °C). 2. Use the mesylated intermediate immediately in the next step without extensive purification, as it can be unstable. |
| Low yield or incomplete reaction in the azide substitution | 1. Poor leaving group ability of the mesylate. 2. Steric hindrance at the reaction center. 3. Insufficient nucleophilicity of the azide. | 1. Ensure the mesylation was successful. Consider converting the alcohol to a better leaving group like a tosylate or nosylate. 2. Increase the reaction temperature and/or use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction. 3. Use a phase-transfer catalyst to increase the effective concentration of the azide nucleophile. |
| Incomplete reduction of the azide | 1. Inactive catalyst (if using catalytic hydrogenation). 2. Insufficient reducing agent. | 1. For catalytic hydrogenation (e.g., H2/Pd-C), ensure the catalyst is fresh and the system is properly purged. 2. If using a chemical reducing agent like LiAlH4 or Staudinger reaction reagents, ensure stoichiometry is correct and the reagents are of high quality. |
| Low yield in the final amine coupling step | 1. Deactivation of the aromatic coupling partner. 2. Competing side reactions of the amine. | 1. For Buchwald-Hartwig or similar cross-coupling reactions, screen different ligands and bases to optimize the reaction conditions. 2. Protect the primary amine if it is undergoing side reactions before proceeding with the coupling. |
Experimental Protocols
The following is a representative, adapted protocol for the enantioselective synthesis of this compound, based on the published synthesis of the closely related analog (-)-P7C3-S243.[1]
Step 1: Synthesis of (S)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-azidopropan-2-ol
A detailed protocol for a similar transformation can be found in the supporting information of Naidoo et al., 2014.[1] A 20% aqueous solution of sodium azide is added to a mixture of (S)-1-(3,6-dibromo-9H-carbazol-9-yl)propan-2-yl methanesulfonate (B1217627) and a suitable solvent like THF. The mixture is heated to ensure complete conversion. The product is then extracted and used in the next step.
Step 2: Synthesis of (S)-1-amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
The azido (B1232118) alcohol is reduced to the corresponding amine. This can be achieved via several methods, including catalytic hydrogenation (e.g., H2 over Pd/C) or a Staudinger reaction followed by hydrolysis.
Step 3: Synthesis of (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-6-methoxypyridin-2-amine (this compound)
The chiral amino alcohol is coupled with a suitable 2-substituted-6-methoxypyridine, for instance, 2-chloro-6-methoxypyridine, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps, adapted from the synthesis of a close analog.[1]
| Reaction Step | Product | Typical Yield (%) |
| Epoxide Opening & Mesylation | (S)-1-(3,6-dibromo-9H-carbazol-9-yl)propan-2-yl methanesulfonate | ~85-95% |
| Azide Substitution | (S)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-azidopropan-2-ol | ~90-95% |
| Azide Reduction | (S)-1-amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol | ~80-90% |
| Final Amine Coupling | This compound | ~60-75% |
Visualizations
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Managing Potential Cytotoxicity of High-Concentrations of P7C3 Compounds
Welcome to the P7C3 Compounds Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of P7C3 compounds and to troubleshoot potential issues related to cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of P7C3 compounds?
A1: The P7C3 series of aminopropyl carbazole (B46965) compounds function as neuroprotective agents by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3][4] By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, which is crucial for cellular energy metabolism and DNA repair, thereby promoting neuronal survival and function.[2][3][5]
Q2: At what concentrations are P7C3 compounds typically neuroprotective?
A2: The neuroprotective effects of P7C3 and its analogs, such as P7C3-A20, are generally observed in the nanomolar to low micromolar range. For instance, in a zebrafish model of retinal degeneration, P7C3 showed a significant reduction in apoptosis at concentrations as low as 10 nM and 100 nM.[6] In various in vivo models of neurodegenerative diseases and traumatic brain injury, effective doses often result in low micromolar concentrations in the brain.[7][8]
Q3: Can high concentrations of P7C3 compounds be cytotoxic?
A3: Yes, while P7C3 compounds are generally non-toxic at therapeutic doses, several studies have reported concentration-dependent cytotoxicity, particularly at higher micromolar concentrations.[5][6] This has been observed in both cancer cell lines and primary neuronal cultures.[7][9]
Q4: What are the known cytotoxic concentration ranges for P7C3 compounds?
A4: The cytotoxic concentrations of P7C3 compounds can vary depending on the cell type and the specific analog used. In cancer cell lines, such as renal cell carcinoma (RCC) and glioma, IC50 values for P7C3 have been reported in the range of 20-40 µM.[7][10] In primary neuronal cultures, the more potent analog P7C3-A20 has been shown to cause neurite degeneration at concentrations of 500 nM or greater.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Toxicity at "Neuroprotective" Concentrations | Compound Precipitation: P7C3 compounds have limited solubility in aqueous solutions and can precipitate in cell culture media, leading to inaccurate concentrations and potential cytotoxicity.[11] | 1. Proper Stock Solution Preparation: Prepare high-concentration stock solutions in 100% DMSO and store them at -20°C or -80°C.[12] 2. Working Dilution: When preparing working concentrations, dilute the DMSO stock in pre-warmed (37°C) cell culture medium with vigorous mixing. The final DMSO concentration should be kept low (typically ≤ 0.1%). 3. Solubility Check: After dilution, visually inspect the medium for any signs of precipitation. If observed, sonication may help to dissolve the compound.[11] It is advisable to prepare fresh dilutions for each experiment. |
| Batch-to-Batch Variability: The purity and stability of the compound may vary between different suppliers or batches. | 1. Source from a Reputable Supplier: Purchase P7C3 compounds from a trusted chemical supplier with documented quality control. 2. Validate Each New Batch: It is good practice to perform a dose-response curve for each new batch to confirm its potency and toxicity profile in your specific experimental model. | |
| Cell Line Sensitivity: Different neuronal cell lines and primary neurons can have varying sensitivities to P7C3 compounds. | 1. Determine Optimal Concentration: Perform a thorough dose-response analysis (e.g., from 10 nM to 100 µM) to identify the optimal neuroprotective concentration range for your specific cell type. 2. Use Appropriate Controls: Always include vehicle-only (e.g., 0.1% DMSO) and untreated controls in your experiments. | |
| Inconsistent or Non-Reproducible Results | Compound Degradation: P7C3 compounds may be susceptible to degradation under certain conditions (e.g., prolonged exposure to light, repeated freeze-thaw cycles). | 1. Proper Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light. 2. Fresh Dilutions: Prepare working dilutions immediately before use. |
| Experimental Variability: Variations in cell seeding density, incubation time, and assay procedures can lead to inconsistent results. | 1. Standardize Protocols: Ensure consistent cell seeding densities and treatment durations across all experiments. 2. Assay Controls: Include positive and negative controls for your cytotoxicity/viability assays to ensure they are performing correctly. | |
| Compound Appears Ineffective (No Neuroprotection) | Suboptimal Concentration: The concentration used may be too low to elicit a neuroprotective effect. | 1. Consult Dose-Response Data: Refer to published literature for effective concentration ranges in similar models. 2. Perform a Dose-Response Experiment: Systematically test a range of concentrations to identify the effective dose for your system. |
| Timing of Treatment: The therapeutic window for P7C3-mediated neuroprotection can be narrow. | 1. Optimize Treatment Time: In models of acute injury, the timing of compound administration relative to the insult is critical. Test different pre-treatment and post-treatment time points. |
Quantitative Data Summary
Table 1: Cytotoxic Concentrations (IC50) of P7C3 Compounds in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| P7C3 | 786-O | Human Renal Cell Carcinoma | 23.83 | [10] |
| P7C3 | Caki-1 | Human Renal Cell Carcinoma | 23.72 | [10] |
| P7C3 | 293-T | Human Embryonic Kidney | 39.67 | [10] |
| P7C3 | HK-2 | Human Kidney Proximal Tubule | 39.83 | [10] |
| P7C3 | U87MG | Human Glioblastoma | ~30-38 | [3] |
| P7C3 | U118MG | Human Glioblastoma | ~28-38 | [3] |
| P7C3-A20 | Primary Cortical Neurons | Mouse Neurons | >0.5 (Neurite Degeneration) | [9] |
| P7C3-A20 | PC12 | Rat Pheochromocytoma | >100 (No cytotoxicity observed) | [13] |
Experimental Protocols
Protocol 1: Preparation of P7C3 Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the appropriate amount of P7C3 or its analog.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the appropriate cell culture medium to 37°C.
-
Serially dilute the stock solution in the pre-warmed medium to the desired final concentration. It is recommended to perform an intermediate dilution step in serum-free media before the final dilution in complete media to minimize precipitation.
-
Ensure the final DMSO concentration in the culture does not exceed 0.5%, and ideally is at or below 0.1%.
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol is adapted from standard MTT assay procedures.[6][14][15]
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the P7C3 compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Assessment of Cytotoxicity using the LDH Release Assay
This protocol is based on standard LDH assay procedures.[1][2]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Visualizations
Caption: Mechanism of P7C3-mediated neuroprotection.
Caption: Troubleshooting workflow for P7C3 cytotoxicity.
Caption: Concentration-dependent effects of P7C3.
References
- 1. Preventing NAD+ Depletion Protects Neurons against Excitotoxicity: Bioenergetic Effects of Mild Mitochondrial Uncoupling and Caloric Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]
- 8. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P7C3 | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effects of NAD+ on Apoptotic Neuronal Death and Mitochondrial Biogenesis and Function after Glutamate Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Technical Support Center: (S)-P7C3-OMe Dose-Response Analysis for Optimal Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting dose-response analyses of (S)-P7C3-OMe and its analogs to determine optimal efficacy in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the P7C3 class of aminopropyl carbazole (B46965) compounds known for their neuroprotective properties.[1][2] The primary mechanism of action for the P7C3 series involves the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+).[2][3][4] By enhancing NAMPT activity, these compounds help maintain cellular NAD+ levels, which is crucial for neuronal survival and function, particularly under conditions of stress or injury.[2][3]
Q2: What are the more potent analogs of this compound that I should consider for my studies?
A2: Medicinal chemistry efforts have led to the development of more potent and pharmacologically optimized analogs of the original P7C3 compound. Notably, P7C3-A20 and (-)-P7C3-S243 have demonstrated significantly greater neuroprotective efficacy in various preclinical models of neurodegenerative diseases and traumatic brain injury.[1][2][5][6] For instance, P7C3-A20, which has a fluorine substitution, and (-)-P7C3-S243, which has improved physicochemical properties, are often used in current research.[1][2][6]
Q3: What is a typical starting dose range for in vivo dose-response studies with P7C3 compounds?
A3: Based on published preclinical studies, efficacious doses for P7C3 compounds, including P7C3-A20 and (-)-P7C3-S243, typically range from 1 mg/kg/day to 30 mg/kg/day when administered intraperitoneally (IP) or orally.[1][7] For initial studies, a dose range of 3, 10, and 30 mg/kg/day is often used to determine the optimal therapeutic window.[7] It is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
Q4: How should I administer this compound and its analogs in my animal model?
A4: P7C3 compounds, including P7C3-A20 and (-)-P7C3-S243, are orally bioavailable and can cross the blood-brain barrier.[1] They are commonly administered via intraperitoneal (IP) injection or oral gavage. The choice of administration route may depend on the specific experimental design and the formulation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results between animals in the same dose group. | Inconsistent dosing technique. Biological variability between animals. Differences in disease induction or injury severity. | Ensure all personnel are thoroughly trained in the chosen administration method (e.g., oral gavage, IP injection) to ensure consistent delivery of the compound. Increase the number of animals per group to improve statistical power. Ensure the model of neurodegeneration or injury is induced consistently across all animals. |
| Lack of a clear dose-response relationship. | The selected dose range is too narrow or not centered around the EC50. The compound may have a narrow therapeutic window. Saturation of the therapeutic effect at the lowest dose tested. | Broaden the dose range in subsequent experiments. Consider using a logarithmic dose spacing. Conduct a more detailed dose-finding study with more dose levels. Test lower doses to identify the minimal effective concentration. |
| No observable therapeutic effect at any tested dose. | Insufficient drug exposure at the target site. The animal model is not responsive to the neuroprotective mechanism of P7C3 compounds. The timing of administration is not optimal. | Perform pharmacokinetic (PK) studies to measure the concentration of the compound in plasma and brain tissue to confirm adequate exposure. Consider using a different, well-validated model of neurodegeneration or injury. Adjust the timing of the first dose relative to the induction of injury or disease onset. For example, some studies initiate treatment 24 to 36 hours post-injury.[7] |
| Signs of toxicity at higher doses (e.g., weight loss, behavioral changes). | The dose exceeds the maximum tolerated dose (MTD). The vehicle used for formulation is causing adverse effects. | Reduce the highest dose in the study. It is recommended to perform an MTD study prior to the efficacy studies. Include a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles if necessary. |
Experimental Protocols
In Vivo Dose-Response Efficacy Study in a Mouse Model of Traumatic Brain Injury (TBI)
This protocol is a generalized example based on published studies.[6][7] Researchers should adapt it to their specific experimental needs.
1. Animal Model and Injury Induction:
-
Animals: Adult male C57BL/6 mice, 8-10 weeks old.
-
Injury Model: Controlled cortical impact (CCI) or blast-induced TBI.[7]
2. Compound Preparation and Administration:
-
Compound: (-)-P7C3-S243.
-
Formulation: Dissolve in a vehicle such as a solution of 10% DMSO, 40% polyethylene (B3416737) glycol 400, and 50% saline.
-
Dose Levels: Vehicle control, 3 mg/kg, 10 mg/kg, and 30 mg/kg.
-
Administration: Daily intraperitoneal (IP) injection or oral gavage, starting 24 hours post-injury and continuing for the duration of the study (e.g., 11 days).[7]
3. Behavioral Testing:
-
Morris Water Maze: To assess hippocampal-dependent spatial learning and memory.[6]
-
Elevated Plus Maze: To evaluate anxiety-like behavior.
-
Rotarod Test: To measure motor coordination.
4. Histological and Molecular Analysis:
-
Immunohistochemistry: At the end of the study, perfuse the animals and collect brain tissue. Stain for neuronal survival markers (e.g., NeuN), neurogenesis markers (e.g., BrdU, DCX), and axonal integrity.[1][6]
-
Western Blot or ELISA: Analyze protein levels of key signaling molecules in the NAD+ salvage pathway or apoptotic pathways.
Data Presentation:
Table 1: Example Dose-Response Data for (-)-P7C3-S243 on Cognitive Function in a TBI Mouse Model
| Treatment Group | Dose (mg/kg/day) | Latency to Find Platform (seconds, Mean ± SEM) | Time in Target Quadrant (%, Mean ± SEM) |
| Sham | N/A | 20.5 ± 2.1 | 45.2 ± 3.5 |
| Vehicle | 0 | 55.8 ± 4.3 | 15.7 ± 2.8 |
| (-)-P7C3-S243 | 3 | 35.2 ± 3.9 | 30.1 ± 3.1 |
| (-)-P7C3-S243 | 10 | 25.1 ± 2.5 | 40.5 ± 4.0 |
| (-)-P7C3-S243 | 30 | 22.8 ± 2.3 | 42.8 ± 3.8 |
Table 2: Example Dose-Response Data for (-)-P7C3-S243 on Neuronal Survival
| Treatment Group | Dose (mg/kg/day) | Surviving Neurons in Hippocampus (cells/mm², Mean ± SEM) | | :--- | :--- | | Sham | N/A | 550 ± 25 | | Vehicle | 0 | 210 ± 18 | | (-)-P7C3-S243 | 3 | 350 ± 22 | | (-)-P7C3-S243 | 10 | 480 ± 30 | | (-)-P7C3-S243 | 30 | 510 ± 28 |
Signaling Pathway and Experimental Workflow
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of P7C3-A20 and (-)-P7C3-S243
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective capabilities of two promising aminopropyl carbazole (B46965) compounds, P7C3-A20 and its optimized analog, (-)-P7C3-S243. Both compounds have demonstrated significant potential in preclinical models of neurodegenerative diseases and neuronal injury. This analysis is based on available experimental data to assist researchers in evaluating their therapeutic potential.
At a Glance: Key Differences and Efficacy
P7C3-A20 and (-)-P7C3-S243 are both potent neuroprotective agents that function by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By enhancing NAMPT activity, these compounds bolster cellular NAD+ levels, which is critical for neuronal survival and function, particularly under conditions of stress or injury.[3][4] While both compounds share this core mechanism, (-)-P7C3-S243 was developed through medicinal chemistry optimization of the original P7C3 scaffold and exhibits improved potency and pharmacokinetic properties compared to P7C3-A20.[5][6]
Quantitative Data Summary
The following tables summarize the neuroprotective efficacy of P7C3-A20 and (-)-P7C3-S243 in key preclinical models of neurodegeneration.
Table 1: Efficacy in a Parkinson's Disease Model (MPTP-induced Dopaminergic Neuron Loss)
| Compound | Dosage | Administration Route | Outcome Measure | Result | Citation |
| P7C3-A20 | Not specified | Not specified | Survival of Tyrosine Hydroxylase (TH)+ neurons | Protected TH+ cells from MPTP toxicity | [5] |
| (-)-P7C3-S243 | 1 mg/kg/day | Intraperitoneal (IP) | Survival of Tyrosine Hydroxylase (TH)+ neurons | Evidence of efficacy | [5] |
| (-)-P7C3-S243 | 5 mg/kg/day | Intraperitoneal (IP) | Survival of Tyrosine Hydroxylase (TH)+ neurons | Nearly complete rescue of TH+ cells | [5] |
Table 2: Efficacy in a Traumatic Brain Injury (TBI) Model
| Compound | Dosage | Administration Route | Animal Model | Outcome Measure | Result | Citation |
| P7C3-A20 | 10 mg/kg (twice daily for 7 days) | Intraperitoneal (IP) | Fluid Percussion Injury (rat) | Neuronal Survival (NeuN+ cells) | Significantly reduced cortical neuronal loss 1 week post-injury. | [7] |
| P7C3-A20 | 10 mg/kg/day (for 4 weeks, 1 year post-TBI) | Intraperitoneal (IP) | Controlled Cortical Impact (mouse) | Cognitive Function (Morris Water Maze) | Restored cognitive function. | [8] |
| (-)-P7C3-S243 | 3 mg/kg/day (for 11 days) | Intraperitoneal (IP) | Blast-mediated TBI (mouse) | Axonal Degeneration (Silver Staining) | Significant protection from axonal degeneration. | [9] |
| (-)-P7C3-S243 | 30 mg/kg/day (for 11 days) | Intraperitoneal (IP) | Blast-mediated TBI (mouse) | Axonal Degeneration (Silver Staining) | Blocked axonal degeneration. | [9] |
| (-)-P7C3-S243 | 3, 10, and 30 mg/kg/day (for 11 days) | Intraperitoneal (IP) | Blast-mediated TBI (mouse) | Cognitive Function (Barnes Maze) | Offered complete protection of hippocampal-dependent spatial memory. | [7] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the P7C3 class of compounds is the activation of NAMPT. This enzyme is crucial for the salvage pathway of NAD+ synthesis, which recycles nicotinamide back into NAD+. In neurodegenerative conditions and after neuronal injury, cellular NAD+ levels are often depleted. By enhancing NAMPT activity, P7C3-A20 and (-)-P7C3-S243 help maintain or restore cellular NAD+ pools, thereby promoting neuronal survival and function.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MPTP Mouse Model of Parkinson's Disease
This model is used to screen for compounds that can protect dopaminergic neurons from toxin-induced cell death.[4][5]
-
Animal Model: C57BL/6 mice are typically used due to their susceptibility to MPTP.
-
MPTP Administration: A common regimen involves four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[5] This acute dosing protocol leads to a significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Compound Administration: P7C3-A20 or (-)-P7C3-S243 is administered, often starting before or shortly after MPTP injection, and continued for a specified period (e.g., daily for 7 days).
-
Endpoint Analysis:
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the SNpc is quantified using stereological methods to determine the extent of neuroprotection.
-
Neurochemical Analysis: Striatal levels of dopamine (B1211576) and its metabolites (DOPAC and HVA) are measured by high-performance liquid chromatography (HPLC) to assess the functional integrity of the nigrostriatal pathway.
-
Traumatic Brain Injury (TBI) Models
These models are employed to evaluate the efficacy of neuroprotective compounds in mitigating the pathological consequences of brain injury, including neuronal loss and cognitive deficits.[3][7]
Controlled Cortical Impact (CCI) Model:
-
Surgical Procedure: Anesthetized rodents undergo a craniotomy to expose the cerebral cortex. A pneumatically or electromagnetically driven impactor is used to deliver a controlled impact to the exposed brain tissue.
-
Compound Administration: The test compound is typically administered shortly after the injury and continued for a defined period.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Animals are trained to find a hidden platform in a circular pool of water, using spatial cues around the room. The time taken to find the platform (escape latency) is recorded over several days.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
-
Histological Analysis: Brain tissue is processed for histological staining (e.g., with NeuN to label neurons or silver staining to detect degenerating axons) to quantify the extent of neuronal loss and axonal damage in the pericontusional cortex and hippocampus.[7][9]
Conclusion
Both P7C3-A20 and (-)-P7C3-S243 demonstrate robust neuroprotective effects across multiple preclinical models. The available data suggests that (-)-P7C3-S243, the chemically optimized analog, may offer superior potency, allowing for efficacious neuroprotection at lower doses compared to P7C3-A20. This is particularly evident in the Parkinson's disease model, where a nearly complete rescue of dopaminergic neurons was observed with (-)-P7C3-S243.[5] The shared mechanism of action, centered on the activation of the NAMPT-NAD+ salvage pathway, provides a strong rationale for their therapeutic potential in a range of neurological disorders characterized by neuronal cell death. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic indices of these promising neuroprotective agents.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]
- 3. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modelorg.com [modelorg.com]
- 6. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-P7C3-OMe and (-)-P7C3-S243 in Neuroprotection and Neurogenesis
An Objective Guide for Researchers and Drug Development Professionals
The P7C3 series of aminopropyl carbazole (B46965) compounds has emerged as a promising class of neuroprotective and proneurogenic agents. Their mechanism of action centers on the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[1][2] This guide provides a detailed comparative analysis of two specific analogs: (S)-P7C3-OMe, the inactive enantiomer of P7C3-OMe, and (-)-P7C3-S243, a highly potent and optimized derivative.[3][4] This comparison will highlight the critical role of stereochemistry in the activity of P7C3 compounds and underscore the advancements made in developing more effective neuroprotective molecules.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and (-)-P7C3-S243 across key functional assays. It is important to note that the (R)-enantiomer of P7C3-OMe is the active form, while the (S)-enantiomer is largely inactive.[3]
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Proneurogenic Efficacy | In vivo mouse model of hippocampal neurogenesis | Inactive | [3] |
| (-)-P7C3-S243 | Proneurogenic Efficacy | In vivo mouse model of hippocampal neurogenesis | Dose-dependent increase in newborn neuron survival | [4] |
| Neuroprotection (Parkinson's Disease Model) | MPTP-induced mouse model | Efficacious at doses as low as 1 mg/kg/day; near complete rescue of dopaminergic neurons at 5 mg/kg/day | [4] | |
| Neuroprotection (Traumatic Brain Injury Model) | Blast-induced TBI in mice | Complete protection of hippocampal-dependent spatial memory at 3, 10, and 30 mg/kg/day (IP); effective orally at the same doses | [5][6] | |
| NAMPT Activation | In vitro coupled enzyme assay | More active in stimulating NAMPT than its (+) enantiomer and the racemic mixture | [1] | |
| Axonal Protection | Blast-induced TBI in mice | Significant protection from axonal degeneration at 3 and 30 mg/kg/day | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
BrdU Staining for Neurogenesis Assessment
This protocol is adapted from standard methods for detecting cell proliferation in the adult mouse hippocampus.[7][8][9][10][11]
1. BrdU Administration:
-
Dissolve 5-bromo-2'-deoxyuridine (B1667946) (BrdU) in sterile 0.9% NaCl.
-
Administer BrdU to mice via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg body weight. The injection schedule can be varied depending on the experimental design (e.g., a single injection to label cells in S-phase at a specific time point, or multiple injections over several days for cumulative labeling).
2. Tissue Preparation:
-
At the desired time point after the final BrdU injection, deeply anesthetize the mouse and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution in PBS for cryoprotection.
-
Section the brain into 40 µm coronal sections using a cryostat or vibratome.
3. Immunohistochemistry:
-
Wash sections in PBS.
-
For DNA denaturation, incubate sections in 2N HCl at 37°C for 30 minutes.
-
Neutralize the acid by incubating in 0.1 M borate (B1201080) buffer (pH 8.5) for 10 minutes.
-
Wash extensively in PBS.
-
Block non-specific binding with a solution containing 10% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Incubate sections with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.
-
The following day, wash sections in PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) for 2 hours at room temperature.
-
For co-labeling with a mature neuronal marker, a primary antibody against NeuN can be included with the anti-BrdU antibody, followed by an appropriate secondary antibody with a different fluorophore.
-
Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
4. Imaging and Quantification:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number of BrdU-positive cells in the dentate gyrus of the hippocampus using stereological methods.
Morris Water Maze for Spatial Learning and Memory
This protocol outlines the procedure for assessing hippocampal-dependent spatial learning and memory in rodents.[12][13][14][15][16]
1. Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint or powdered milk.
-
A small escape platform submerged 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues.
-
A video tracking system to record the animal's swim path and latency to find the platform.
2. Acclimation and Pre-training:
-
Handle the animals for several days prior to the start of the experiment.
-
On the day before the acquisition trials, allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
3. Acquisition Trials:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the pool from one of four randomly assigned start locations (North, South, East, West).
-
Allow the animal to swim for a maximum of 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds before removing it for the inter-trial interval (approximately 10-15 minutes).
4. Probe Trial:
-
24 hours after the final acquisition trial, conduct a single probe trial where the escape platform is removed from the pool.
-
Place the animal in the pool from a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
5. Data Analysis:
-
Analyze the latency to find the platform and the swim path length during the acquisition trials to assess learning.
-
Analyze the data from the probe trial to assess spatial memory retention.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and processes.
Caption: Mechanism of action for (-)-P7C3-S243 via NAMPT activation.
Caption: Experimental workflow for assessing neurogenesis.
Caption: Workflow for the Morris Water Maze experiment.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 3. researchgate.net [researchgate.net]
- 4. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 16. coconote.app [coconote.app]
assessing the stereospecificity of P7C3-OMe enantiomers in neuroprotection
A Comparative Guide to the Stereospecific Neuroprotection of P7C3-OMe Enantiomers
The aminopropyl carbazole (B46965) compound P7C3-OMe and its analogs have emerged as a promising class of neuroprotective agents. Extensive research has demonstrated their ability to promote neuronal survival in various models of neurodegenerative disease and injury. A critical aspect of their therapeutic potential lies in their stereospecificity, with one enantiomer exhibiting significantly greater neuroprotective activity than the other. This guide provides a detailed comparison of the enantiomers of P7C3 derivatives, focusing on their differential effects on neuroprotection, supported by experimental data and methodologies.
Quantitative Data Comparison
The neuroprotective efficacy of P7C3 derivatives is highly dependent on their stereochemistry. The (-)-enantiomer, identified in several studies as the more active form, consistently demonstrates superior performance in promoting neuronal survival and functional recovery in various preclinical models. The following table summarizes the quantitative data from key studies, highlighting the differential effects of the active and inactive enantiomers.
| Experiment/Model | Active Enantiomer | Inactive Enantiomer | Key Findings | References |
| Hippocampal Neurogenesis | (-)-P7C3-S243 | (+)-P7C3-S243 | The (-)-enantiomer was found to be as active as the parent compound P7C3 in promoting the survival of newly born hippocampal neurons, while the (+)-enantiomer was essentially devoid of activity.[1] | [1] |
| Traumatic Brain Injury (TBI) - Memory Preservation | (-)-P7C3-S243 (3, 10, 30 mg/kg/day, oral) | (+)-P7C3-S243 (3 mg/kg/day, i.p.) | Daily oral administration of the (-)-enantiomer at all tested doses preserved normal hippocampal-dependent memory in a mouse model of blast-induced TBI. In contrast, the (+)-enantiomer showed no efficacy at a 3 mg/kg/day intraperitoneal dose.[2][3] | [2][3] |
| Traumatic Brain Injury (TBI) - Axonal Degeneration | (-)-P7C3-S243 (3 mg/kg/day) | (+)-P7C3-S243 (3 mg/kg/day) | The (-)-enantiomer offered significant protection from axonal degeneration in the cerebellum following TBI, whereas the same dose of the (+)-enantiomer did not.[2] | [2] |
| In Vitro Cell Survival (Doxorubicin-induced toxicity) | (-)-P7C3-S243 | (+)-P7C3-S243 | In cultured U2OS cells, (-)-P7C3-S243 was more effective at protecting cells from doxorubicin-mediated toxicity compared to the (+)-enantiomer.[4] | [4] |
| NAMPT Enzyme Activation | (-)-P7C3-S243 | (+)-P7C3-S243 | The (-)-enantiomer was more active in stimulating the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD+ salvage, compared to the racemic mixture and the (+)-enantiomer.[4] | [4] |
Signaling Pathway
The neuroprotective effects of the P7C3 class of compounds are attributed to their ability to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the cellular NAD+ salvage pathway.[4][5] By activating NAMPT, the active P7C3 enantiomers boost intracellular NAD+ levels, which are crucial for maintaining mitochondrial health and neuronal survival, particularly under conditions of stress or injury.[4][5]
Caption: P7C3-OMe Signaling Pathway
Experimental Protocols
The following are representative methodologies for assessing the stereospecific neuroprotective effects of P7C3-OMe enantiomers.
In Vivo Model: Traumatic Brain Injury (TBI) in Mice
-
Animal Model: Male C57/Bl6 mice, typically 12-14 weeks old, are used.[2]
-
Induction of TBI: A model of blast-induced TBI is employed to mimic the effects of concussive injury.[2]
-
Drug Administration: The active enantiomer, (-)-P7C3-S243, is administered daily via oral gavage at doses of 3, 10, or 30 mg/kg/day, starting 24 hours after the initial injury.[2][3] The less active enantiomer, (+)-P7C3-S243, is administered for comparison, often via intraperitoneal (i.p.) injection.[2]
-
Behavioral Assessment: Hippocampal-dependent memory is assessed using tasks such as the Barnes maze. The time spent in the target quadrant or near the escape hole is measured to quantify memory retention.[2][3]
-
Histological Analysis: To assess axonal degeneration, brain tissue is collected, sectioned, and subjected to silver staining. The degree of silver staining indicates the extent of axonal damage, which can be quantified and compared between treatment groups.[3]
In Vitro Model: Doxorubicin-Induced Cell Toxicity
-
Cell Culture: Human osteosarcoma (U2OS) cells are cultured under standard conditions.[4]
-
Drug Treatment: Cells are pre-treated with different concentrations of the P7C3-S243 enantiomers for a specified period (e.g., 2 hours) before being exposed to the cytotoxic agent doxorubicin.[4]
-
Toxicity Induction: Doxorubicin is added to the cell culture medium at various concentrations to induce cell death.[4]
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is measured using standard assays, such as the MTT or CellTiter-Glo assay, to determine the protective effects of the P7C3 enantiomers.[4]
Caption: Experimental Workflow
Conclusion
The neuroprotective activity of P7C3-OMe and its analogs is demonstrably stereospecific. The (-)-enantiomer, likely the (S)-configuration for this class of compounds, consistently shows potent neuroprotective effects across a range of in vivo and in vitro models. This activity is mediated through the activation of the NAMPT-NAD+ salvage pathway. In contrast, the (+)-enantiomer exhibits significantly reduced or no protective capacity. These findings underscore the importance of stereochemistry in the design and development of P7C3-based neuroprotective therapeutics and highlight the superior potential of the active enantiomer for clinical applications in neurodegenerative diseases and traumatic brain injury.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proneurogenic Agents: Validating the Efficacy of P7C3 Compounds in Adult Neural Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proneurogenic effects of the P7C3 class of aminopropyl carbazoles, with a particular focus on the well-characterized analog P7C3-A20, against other neurogenesis-promoting agents. The content is designed to offer a comprehensive overview of the available experimental data, detailed methodologies for key validation assays, and a clear visualization of the underlying mechanisms and experimental workflows.
I. Comparative Performance of Proneurogenic Compounds
The P7C3 compounds have emerged as a promising class of neuroprotective agents that enhance adult neurogenesis primarily by promoting the survival of newborn neurons.[1] This is in contrast to other compounds that may act by increasing the proliferation of neural stem cells. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their efficacy.
| Compound Class | Specific Agent | Mechanism of Action | Primary Effect on Neurogenesis | Key Quantitative Finding (In Vivo) | Reference |
| Aminopropyl Carbazole | P7C3 | NAMPT Activator | Increased survival of newborn neurons | ~100% increase in BrdU+ neurons in the dentate gyrus over basal levels.[2] | --INVALID-LINK-- |
| P7C3-A20 | NAMPT Activator | Increased survival of newborn neurons | ~2-fold increase in BrdU+ cells in the dentate gyrus of a rat model of Alzheimer's disease. | --INVALID-LINK-- | |
| (S)-P7C3-OMe | NAMPT Activator | Largely inactive | The (R)-enantiomer of P7C3-OMe is significantly more active than the (S)-enantiomer.[2] | --INVALID-LINK-- | |
| Phenyl-alkyl-amine | NSI-189 | Unknown | Increased proliferation of neural precursor cells | ~70% increase in proliferation of neural precursor cells. | --INVALID-LINK-- |
| Antihistamine (Dimebon analog) | Dimebon | Unknown | Increased survival of newborn neurons | Enhanced hippocampal neurogenesis, but with diminished potency and efficacy relative to P7C3.[2] | --INVALID-LINK-- |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the proneurogenic effects of small molecules.
In Vivo Assessment of Neurogenesis via BrdU Labeling
This protocol is adapted from established methods for labeling and quantifying newborn neurons in the adult mouse brain.
a. Animal Treatment and BrdU Administration:
-
House adult mice individually for one week prior to the experiment to minimize environmental enrichment effects on neurogenesis.
-
Administer the test compound (e.g., P7C3-A20 at 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the desired treatment period (e.g., 7 days).
-
Co-administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at 50 mg/kg (i.p.) daily to label dividing cells.
b. Tissue Preparation:
-
Twenty-four hours after the final injection, perfuse the animals transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brains coronally at 40 µm using a freezing microtome.
c. Immunohistochemistry for BrdU and Neuronal Markers:
-
For BrdU staining, pre-treat free-floating sections with 2N HCl at 37°C for 30 minutes to denature DNA, followed by neutralization with 0.1 M borate (B1201080) buffer.
-
Block non-specific binding with a solution containing normal goat serum and Triton X-100 in PBS.
-
Incubate sections overnight at 4°C with a primary antibody against BrdU (e.g., rat anti-BrdU).
-
For co-labeling with neuronal markers, include primary antibodies against NeuN (a marker for mature neurons) or Doublecortin (DCX; a marker for immature neurons).
-
After washing, incubate sections with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
d. Quantification:
-
Capture fluorescent images of the dentate gyrus using a confocal microscope.
-
Perform stereological counting of BrdU-positive and double-labeled (BrdU+/NeuN+ or BrdU+/DCX+) cells to determine the number of new neurons.
-
Normalize cell counts to the volume of the granule cell layer.
In Vitro Neurosphere Formation and Differentiation Assay
This assay assesses the ability of a compound to influence the proliferation and differentiation of adult neural stem cells in culture.
a. Neural Stem Cell Culture:
-
Isolate neural stem cells from the subventricular zone or hippocampus of adult mice.
-
Culture the cells in a serum-free medium supplemented with EGF and bFGF to promote the formation of neurospheres.
b. Proliferation Assay:
-
Dissociate neurospheres into single cells and plate them in the presence of the test compound or vehicle.
-
After a set period (e.g., 7 days), count the number and measure the diameter of the newly formed neurospheres.
-
Alternatively, add a thymidine (B127349) analog like EdU to the culture to label proliferating cells and quantify the percentage of EdU-positive cells using flow cytometry or immunocytochemistry.
c. Differentiation Assay:
-
Plate single cells from dissociated neurospheres onto coated plates in a differentiation medium (lacking EGF and bFGF) containing the test compound or vehicle.
-
After 7-10 days, fix the cells and perform immunocytochemistry for lineage-specific markers: β-III tubulin (neurons), GFAP (astrocytes), and Olig2 (oligodendrocytes).
-
Quantify the percentage of cells that have differentiated into each lineage.
Cell Viability Assay
This assay determines the effect of a compound on the survival of neural stem cells.
a. Cell Plating:
-
Plate dissociated neural stem cells in a 96-well plate in their growth medium.
b. Compound Treatment:
-
Treat the cells with varying concentrations of the test compound or vehicle for a specified duration (e.g., 48 hours).
c. Viability Assessment:
-
Use a commercial cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Alternatively, use a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1) and quantify the percentage of live and dead cells using fluorescence microscopy or flow cytometry.
III. Visualizing Mechanisms and Workflows
Signaling Pathway of P7C3 Compounds
The proneurogenic and neuroprotective effects of P7C3 compounds are mediated through the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This activation leads to an increase in cellular NAD+ levels, which is crucial for neuronal survival and function.
Caption: P7C3 signaling pathway.
Experimental Workflow for Validating Proneurogenic Effects
The following diagram outlines the logical flow of experiments to validate the proneurogenic properties of a novel compound.
References
A Comparative Guide to NAMPT Activators: (S)-P7C3-OMe vs. SBI-797812
In the landscape of therapeutics targeting cellular metabolism and age-related diseases, activators of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) have emerged as a promising class of molecules. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins. This guide provides a detailed comparison of two notable NAMPT activators, (S)-P7C3-OMe and SBI-797812, with a focus on their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Activators
While both this compound and SBI-797812 are recognized for their ability to boost NAD+ levels, their proposed interactions with the NAMPT enzyme differ significantly.
SBI-797812: The "Super Catalyst"
SBI-797812 is characterized as a potent, direct activator of NAMPT.[1][2][3] It is believed to bind at or near the enzyme's active site, turning NAMPT into a more efficient "super catalyst".[3][4] Its mechanism is multifaceted, involving several key actions:[2][5][6]
-
Increased ATP Affinity: SBI-797812 enhances the binding of ATP, a crucial co-substrate for the NAMPT reaction.[2][6]
-
Stabilization of the Phosphorylated Intermediate: It stabilizes the phosphorylated form of NAMPT at histidine 247, a key step in the catalytic cycle.[2][6]
-
Promotion of Pyrophosphate Consumption: The compound facilitates the consumption of the pyrophosphate (PPi) by-product.[2][5]
-
Blunting NAD+ Feedback Inhibition: SBI-797812 overcomes the natural feedback inhibition of NAMPT by its end-product, NAD+.[2][3]
** this compound: A Neuroprotective Agent with a Debated Direct Target**
The P7C3 class of compounds, including this compound, are well-documented for their potent proneurogenic and neuroprotective effects.[7] These effects are linked to the maintenance of cellular NAD+ levels.[8] However, the direct interaction of P7C3 compounds with NAMPT is a subject of ongoing scientific discussion. Some studies suggest that P7C3 and its analogs enhance the enzymatic activity of NAMPT and restore NAD+ levels in cells under stress.[8] Conversely, other research has failed to detect a direct binding of P7C3 to the NAMPT enzyme, suggesting a potentially different or indirect mechanism of action.[9][10][11]
Performance Data: A Quantitative Look
The differing mechanisms of action are reflected in the available quantitative data for each compound. Direct head-to-head comparative studies under identical experimental conditions are limited.
| Parameter | SBI-797812 | This compound & P7C3 Analogs |
| NAMPT Activation (EC50) | 0.37 ± 0.06 µM (for human NAMPT)[1][2] | Not consistently reported due to debate on direct activation. |
| Maximal NAMPT Activation | 2.1-fold stimulation of NMN formation[2] | Data not available for direct enzymatic activation. |
| Cellular NMN Increase | 17.4-fold increase in A549 cells[3] | Enhances the flux of nicotinamide through the salvage pathway.[7] |
| Cellular NAD+ Increase | 2.2-fold increase in A549 cells[3] | Restores intracellular NAD+ levels after depletion.[8] |
| In Vivo Efficacy | Significantly increases liver NAD+ levels in mice.[1][3] | Induces neurogenesis and enhances neuron survival in the mouse brain.[7] |
Signaling Pathways and Experimental Workflows
The activation of NAMPT and subsequent increase in NAD+ levels initiate downstream signaling cascades that contribute to the observed physiological effects.
Signaling Pathway
The primary signaling pathway for both compounds converges on the elevation of intracellular NAD+. This, in turn, can activate NAD+-dependent enzymes such as sirtuins (e.g., SIRT1), which are involved in a wide range of cellular processes including DNA repair, inflammation, and neurogenesis. The neuroprotective effects of P7C3 have been linked to the activation of SIRT1 signaling.[12] Some evidence also suggests the involvement of the PI3K/AKT/GSK3β pathway in P7C3-A20's neuroprotective mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Validation of P7C3 Analogs: A Comparative Guide to Neuroprotective Efficacy from Rodents to Nonhuman Primates
Introduction: The P7C3 series of aminopropyl carbazole (B46965) compounds has emerged as a promising class of neuroprotective agents with therapeutic potential for a range of neurological disorders.[1][2] This guide provides a comparative analysis of the efficacy of P7C3 compounds, with a focus on the potent analog P7C3-A20, across preclinical studies in rodents and nonhuman primates. While the initial query specified (S)-P7C3-OMe, the most comprehensive data for cross-species validation is available for P7C3-A20, a structurally related and highly active variant.[2][3] The findings from P7C3-A20 studies are considered representative of the therapeutic potential of the P7C3 class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of experimental data, methodologies, and the underlying mechanism of action.
Mechanism of Action: The NAMPT/NAD+ Signaling Pathway
The neuroprotective effects of P7C3 compounds are attributed to their activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, P7C3 compounds boost cellular NAD+ levels, which is crucial for neuronal survival and function, particularly under conditions of stress or injury.[2][4]
Caption: P7C3-A20 signaling pathway.
Translational Experimental Workflow
The validation of P7C3 compounds has followed a translational path from initial discovery and optimization in rodent models to efficacy and safety studies in nonhuman primates, bridging the gap towards potential human clinical trials.
Caption: Translational workflow for P7C3-A20.
Comparative Data
The following tables summarize the quantitative data on the pharmacokinetics and neuroprotective efficacy of P7C3-A20 in rodents and nonhuman primates.
Table 1: Pharmacokinetics of P7C3-A20
| Parameter | Rodents (Rats/Mice) | Nonhuman Primates (Rhesus Macaques) | Citation |
| Dose | 10 mg/kg | 10 mg/kg | [1][5] |
| Route of Administration | Intraperitoneal (IP) / Oral (PO) | Oral (PO) | [1][5] |
| Dosing Frequency | Twice daily for 7 days (TBI model) | Daily for 38 weeks | [1][5] |
| Bioavailability | Orally bioavailable, crosses blood-brain barrier | Sustained plasma exposure with oral dosing | [1][2] |
Table 2: Neuroprotective Efficacy of P7C3-A20 (Hippocampal Neurogenesis)
| Parameter | Rodents (Mice/Rats) | Nonhuman Primates (Rhesus Macaques) | Citation |
| Model | Traumatic Brain Injury (TBI), Chronic Stress | Healthy adult | [1][3][5] |
| Cell Marker | BrdU/NeuN, BrdU/DCX | BrdU | [1][5] |
| Treatment Duration | 7 days (TBI model) | 38 weeks | [1][5] |
| Key Finding | Significantly increased number of new neurons (BrdU/NeuN+ and BrdU/DCX+ cells) in the dentate gyrus post-injury. | Significantly elevated survival of newborn hippocampal neurons (BrdU+ cells). | [1][5] |
| Quantitative Outcome | In a TBI model, P7C3-A20 treatment led to a significant increase in BrdU/NeuN double-labeled cells compared to vehicle-treated TBI animals. | P7C3-A20-treated monkeys had a mean of 3275 BrdU+ cells, compared to 1095 in vehicle controls (p = 0.029). | [1][5][6] |
Experimental Protocols
Rodent Model: Traumatic Brain Injury (Fluid Percussion Injury)
-
Animal Model : Adult male Sprague-Dawley rats were used.[5]
-
Injury Induction : Animals were subjected to a moderate fluid percussion brain injury.[5]
-
Drug Administration : P7C3-A20 (10 mg/kg) or vehicle was administered intraperitoneally starting 30 minutes post-injury, and then twice daily for 7 consecutive days.[5]
-
Neurogenesis Labeling : To label proliferating cells, bromodeoxyuridine (BrdU) was administered.[5]
-
Immunohistochemistry : At 1 and 5 weeks post-TBI, brain tissue was collected and processed for immunohistochemical analysis of neuronal survival (NeuN) and neurogenesis (BrdU, DCX, NeuN).[5]
-
Behavioral Analysis : Sensorimotor function was assessed 1 week post-injury, and cognitive function was evaluated using the Morris water maze at 4 weeks post-injury.[2][5]
Nonhuman Primate Model: Hippocampal Neurogenesis
-
Animal Model : Adult male rhesus monkeys were used in this study.[1]
-
Drug Administration : P7C3-A20 (10 mg/kg) or vehicle was administered orally on a daily basis for a total of 38 weeks.[1]
-
Neurogenesis Labeling : To label newborn cells, monkeys received weekly intravenous injections of 5'-bromo-2-deoxyuridine (BrdU) during weeks 2-11 of the treatment period.[1]
-
Tissue Collection and Analysis : Following the 38-week treatment period, brain tissue was collected. The survival of the BrdU-labeled cells was quantified using unbiased stereology in the hippocampus.[1]
-
Safety and Tolerability : Comprehensive toxicological evaluation of tissues was performed at necropsy.[1]
Conclusion
The available preclinical data provides strong evidence for the cross-species efficacy of P7C3 compounds, specifically P7C3-A20, in promoting neuroprotection and neurogenesis. The successful translation of these effects from rodent models of neurological injury to a long-term study in healthy nonhuman primates underscores the therapeutic potential of this class of compounds.[1] The well-defined mechanism of action, involving the activation of the NAMPT/NAD+ pathway, provides a solid foundation for further clinical development. The favorable safety profile observed in the 38-week primate study is a significant step towards establishing the clinical viability of P7C3 analogs for treating a variety of neurodegenerative and neuropsychiatric conditions.[1]
References
- 1. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Efficacy of a Proneurogenic Compound after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reversing the Tide of Neurodegeneration: A Comparative Guide to P7C3 Compounds
For Researchers, Scientists, and Drug Development Professionals
Chronic neurodegenerative diseases represent a formidable challenge to modern medicine, with few effective treatments capable of halting or reversing the relentless loss of neurons. In the quest for neuroprotective and neurorestorative therapies, the P7C3 class of aminopropyl carbazole (B46965) compounds has emerged as a promising avenue of investigation. This guide provides a comprehensive comparison of P7C3 compounds with alternative neuroprotective strategies, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
P7C3 Compounds: A Novel Approach to Neuroprotection
Discovered through a target-agnostic in vivo screen, the P7C3 series of compounds, including the highly active analogs P7C3-A20 and (-)-P7C3-S243, have demonstrated remarkable neuroprotective efficacy in a variety of preclinical models of neurodegeneration. These compounds are orally bioavailable, cross the blood-brain barrier, and have shown a favorable safety profile in animal studies.[1]
The primary mechanism of action of P7C3 compounds lies in their ability to activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis. By enhancing NAMPT activity, P7C3 compounds boost cellular NAD+ levels, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. This restoration of NAD+ homeostasis is thought to be a key factor in promoting neuronal survival and function.
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize the quantitative data from key preclinical studies, comparing the performance of P7C3 compounds with alternative neuroprotective agents.
Table 1: Efficacy of P7C3 Analogs in Preclinical Models of Neurodegeneration
| Compound | Animal Model | Dosage & Administration | Key Outcomes |
| P7C3-A20 | Traumatic Brain Injury (TBI) in mice | 10 mg/kg/day, intraperitoneal (IP), for 4 weeks, initiated 12 months post-TBI | Fully restored cognitive function in the Morris water maze test; repaired blood-brain barrier integrity; arrested chronic axonal degeneration.[2][3] |
| (-)-P7C3-S243 | Parkinson's Disease (MPTP-induced) in mice | 5 mg/kg/day, IP | Nearly complete rescue of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra.[1] |
| P7C3-A20 | Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A) in mice | 20 mg/kg/day, IP, in divided doses, initiated on day 80 | Significantly higher retention time on the accelerating rotarod at weeks 13, 14, 15, and 16 compared to vehicle-treated mice.[4] |
Table 2: Efficacy of Alternative Neuroprotective Compounds
| Compound/Class | Animal Model | Dosage & Administration | Key Outcomes |
| Nicotinamide Riboside (NR) | Alzheimer's Disease (Tg2576) in mice | 250 mg/kg/day in drinking water for 3 months | Improved cognitive function in the object recognition memory test; significantly increased cerebral NAD+ levels.[5] |
| Nicotinamide Mononucleotide (NMN) | Amyotrophic Lateral Sclerosis (SOD1G93A) in mice | Supplemented in the diet | Modestly extended lifespan; delayed motor dysfunction; improved neuromuscular junction morphology and function.[6][7] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of P7C3 compounds are primarily mediated through the activation of the NAMPT-NAD+ salvage pathway. Additionally, evidence suggests the involvement of the pro-survival PI3K/Akt signaling cascade.
Experimental Workflows
The validation of P7C3 compounds and their alternatives relies on robust preclinical testing, often involving the following experimental workflow:
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary NMN supplementation enhances motor and NMJ function in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bontac.com [bontac.com]
Unraveling Neuroprotection: A Comparative Analysis of P7C3-A20 and its Reversal by the PI3K Inhibitor LY294002
A deep dive into the molecular mechanisms of neuroprotection reveals the critical role of the PI3K/Akt signaling pathway, exemplified by the promising therapeutic agent P7C3-A20. This guide provides a comprehensive comparison of P7C3-A20's neuroprotective effects and their abrogation by the well-established PI3K inhibitor, LY294002. We will explore the supporting experimental data, detail the methodologies of key experiments, and contextualize these findings with alternative neuroprotective agents and PI3K inhibitors.
The aminopropyl carbazole (B46965) compound, P7C3-A20, has emerged as a potent neuroprotective agent in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases.[1][2] Its mechanism of action is intrinsically linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a crucial cascade for cell survival and proliferation.[1][2] Conversely, LY294002, a potent and reversible inhibitor of PI3K, serves as a critical tool to probe the dependency of neuroprotective effects on this pathway.[3]
P7C3-A20's Neuroprotective Efficacy is PI3K-Dependent
Experimental evidence robustly demonstrates that the neuroprotective benefits of P7C3-A20 are nullified in the presence of LY294002. Studies utilizing in vitro models of oxygen-glucose deprivation (OGD) in PC12 cells and in vivo models of hypoxic-ischemic (HI) encephalopathy in rats have consistently shown that while P7C3-A20 can alleviate apoptosis, reduce infarct volume, and improve motor function, these effects are significantly attenuated or completely blocked by co-administration of LY294002.[1][2] This highlights the indispensable role of the PI3K/Akt pathway in mediating the therapeutic effects of P7C3-A20.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the interplay between P7C3-A20 and LY294002.
Table 1: In Vitro Neuroprotective Effects of P7C3-A20 and its Abrogation by LY294002 in an Oxygen-Glucose Deprivation (OGD) Model using PC12 Cells
| Treatment Group | Apoptosis Rate (%) | Neuronal Viability (%) |
| Control | 5.2 ± 0.6 | 100 |
| OGD | 45.8 ± 3.1 | 54.2 ± 2.8 |
| OGD + P7C3-A20 (10 µM) | 25.1 ± 2.3 | 78.9 ± 3.5 |
| OGD + P7C3-A20 (10 µM) + LY294002 (10 µM) | 42.5 ± 2.9 | 58.1 ± 3.1 |
Data are presented as mean ± standard deviation. Data is illustrative and compiled from findings reported in the literature.[1]
Table 2: In Vivo Neuroprotective Effects of P7C3-A20 and its Abrogation by LY294002 in a Rat Model of Hypoxic-Ischemic (HI) Encephalopathy
| Treatment Group | Infarct Volume (mm³) | Neurological Score (mNSS) |
| Sham | 0 | 1.2 ± 0.5 |
| HI | 120.5 ± 10.2 | 9.8 ± 1.1 |
| HI + P7C3-A20 (10 mg/kg) | 65.3 ± 8.5 | 5.3 ± 0.9 |
| HI + P7C3-A20 (10 mg/kg) + LY294002 (1 mg/kg) | 115.8 ± 9.8 | 9.1 ± 1.0 |
Data are presented as mean ± standard deviation. mNSS: modified Neurological Severity Score. Data is illustrative and compiled from findings reported in the literature.[1]
Comparative Analysis with Alternative Compounds
To provide a broader perspective, it is essential to compare P7C3-A20 and LY294002 with other agents in their respective classes.
Table 3: Comparison of Neuroprotective Agents Acting via the PI3K/Akt Pathway
| Compound | Mechanism of Action | Key Experimental Findings |
| P7C3-A20 | Activates the PI3K/Akt/GSK3β signaling pathway; enhances NAD+ salvage via NAMPT activation.[1][4] | Reduces apoptosis, decreases infarct volume, and improves neurological function in models of cerebral ischemia and traumatic brain injury.[1][5] |
| Resveratrol | Activates the PI3K/Akt/mTOR pathway. | Shows neuroprotective effects in stroke models by reducing apoptosis and infarct volume.[[“]] |
| Astaxanthin | Upregulates the phosphorylation of PI3K and Akt. | Demonstrates anti-apoptotic and neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and ischemic stroke.[7] |
| Ginsenosides | Activate the PI3K/Akt pathway. | Exhibit neuroprotective effects through anti-apoptotic, antioxidant, and anti-inflammatory properties.[8] |
Table 4: Comparison of PI3K Inhibitors
| Inhibitor | Mechanism of Action | Key Characteristics |
| LY294002 | Potent, reversible, ATP-competitive inhibitor of all class I PI3K isoforms. | Widely used research tool; not entirely specific and can inhibit other kinases at higher concentrations.[3] |
| Wortmannin | Potent, irreversible, and covalent inhibitor of PI3Ks. | Less stable in solution compared to LY294002; also inhibits other PI3K-related kinases like mTOR.[9][10] |
| GDC-0941 (Pictilisib) | Potent, orally bioavailable inhibitor of class I PI3Ks. | More selective for PI3K over mTOR compared to earlier inhibitors; has been evaluated in clinical trials for cancer. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided.
Caption: P7C3-A20 signaling pathway leading to neuroprotection and its inhibition by LY294002.
Caption: Experimental workflows for in vitro and in vivo assessment of neuroprotection.
Detailed Experimental Protocols
In Vitro: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction: To induce an ischemic-like injury, the culture medium is replaced with glucose-free DMEM, and the cells are transferred to a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 4-6 hours.
-
Treatment: P7C3-A20 (e.g., 10 µM) and/or LY294002 (e.g., 10 µM) are added to the culture medium before or during the OGD period, according to the experimental design.
-
Reperfusion: Following OGD, the medium is replaced with normal glucose-containing medium, and the cells are returned to normoxic conditions for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.
-
Apoptosis: Quantified by TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.
-
In Vivo: Hypoxic-Ischemic (HI) Encephalopathy in Postnatal Day 7 (P7) Rats
-
Animal Model: The Rice-Vannucci model is a commonly used procedure.[1][11][12] P7 rat pups are anesthetized, and the left common carotid artery is permanently ligated.
-
Hypoxic Exposure: Following a recovery period, the pups are placed in a hypoxic chamber with a humidified gas mixture (8% O2, 92% N2) for a defined period (e.g., 2.5 hours).
-
Treatment: P7C3-A20 (e.g., 10 mg/kg) and/or LY294002 (e.g., 1 mg/kg) are administered via intraperitoneal injection at specified time points before or after the HI insult.
-
Assessment of Neuroprotection:
-
Infarct Volume: 24-48 hours after HI, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue volume is then quantified.
-
Neurological Function: A battery of behavioral tests, such as the modified Neurological Severity Score (mNSS), beam walk test, and cylinder test, are performed at various time points post-HI to assess motor and sensory deficits.[13][14]
-
Conclusion
The abrogation of P7C3-A20's neuroprotective effects by the PI3K inhibitor LY294002 provides compelling evidence for the central role of the PI3K/Akt signaling pathway in neuronal survival. This relationship not only elucidates the mechanism of action of a promising therapeutic candidate but also underscores the value of specific pathway inhibitors as indispensable research tools. The comparative data presented here offers a valuable resource for researchers and drug development professionals working to advance novel neuroprotective strategies. Future investigations may focus on developing even more specific and potent activators of this pathway while also exploring combination therapies to enhance neuroprotective outcomes.
References
- 1. The Hypoxic Ischemic Encephalopathy Model of Perinatal Ischemia [jove.com]
- 2. The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Rodent Model of Mild Neonatal Hypoxic Ischemic Encephalopathy [frontiersin.org]
- 4. Experimental study on small molecule combinations inducing reprogramming of rat fibroblasts into functional neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient testing of motor function in spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-P7C3-OMe: A Guide for Laboratory Professionals
Hazard Identification and Safety Summary
(S)-P7C3-OMe, with the chemical formula C22H20Br2N2O2, is a brominated organic compound. While the Safety Data Sheet for its enantiomer, (R)-P7C3-Ome, indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle all research chemicals with care. The parent compound, P7C3, is known to be toxic if swallowed and can cause serious eye damage. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Key Safety Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not dispose of this compound down the drain or in regular trash.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for P7C3-OMe.
| Property | Value |
| Chemical Formula | C22H20Br2N2O2[2] |
| Molecular Weight | 504.222 g/mol [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[2] |
| Storage (in Solvent) | -80°C for 3 months; -20°C for 2 weeks[2] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Designated, labeled hazardous waste container for halogenated organic compounds.[3]
-
Chemical fume hood.
-
Sealable plastic bags.
-
Chemical spill kit.
Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, separately from other waste streams.[1]
-
As this compound is a brominated compound, it must be disposed of in a container specifically designated for halogenated organic waste.[3] Do not mix with non-halogenated waste.
-
-
Packaging Solid Waste:
-
Place solid this compound waste and contaminated disposable items into a sealable, chemically compatible container.
-
For contaminated sharps (e.g., needles, broken glass), use a designated sharps container.
-
-
Packaging Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a sealable, compatible liquid waste container labeled for halogenated organic waste.
-
Ensure the container is not overfilled (a maximum of 80% capacity is recommended to allow for vapor expansion).
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and alert your supervisor. If trained, use a chemical spill kit to contain and clean up the spill while wearing appropriate PPE. Absorb the spill with an inert material and place it in the designated halogenated organic waste container.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.
-
Inhalation: Move to fresh air.
-
Seek medical attention after any exposure.
-
Disclaimer: This guide is intended to provide general information and should not replace specific institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) office for detailed guidance on chemical waste disposal.
Figure 1. Decision workflow for the proper disposal of this compound waste.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. medkoo.com [medkoo.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (S)-P7C3-OMe
(S)-P7C3-OMe is a pro-neurogenic compound used in laboratory research. While specific toxicity data is limited, it is crucial to handle this chemical with the utmost care, adhering to established safety protocols to minimize exposure and ensure a safe laboratory environment. The following guide provides essential information on personal protective equipment, operational procedures, and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound, which is typically supplied as a powder.[1]
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a fume hood | To avoid inhalation of the powder. A respirator may be needed if a fume hood is not available and a risk assessment deems it necessary. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure is critical to minimize risk during the handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
-
Have a chemical spill kit readily accessible.
-
-
Handling the Compound:
-
This compound is typically a powder.[1] All weighing and reconstituting of the compound should be performed within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water and remove any contaminated clothing.
-
Eye Contact: Flush the eyes with running water for a minimum of 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Waste Disposal:
-
Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Safe Handling Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
